A Strategic Scaffold for Dual-Handle Regioselective Functionalization Executive Summary 4,8-Dichloro-5-methoxyquinoline (CAS 63010-44-6) represents a specialized halogenated heterocyclic scaffold used primarily in the de...
Author: BenchChem Technical Support Team. Date: March 2026
A Strategic Scaffold for Dual-Handle Regioselective Functionalization
Executive Summary
4,8-Dichloro-5-methoxyquinoline (CAS 63010-44-6) represents a specialized halogenated heterocyclic scaffold used primarily in the development of kinase inhibitors, antimalarial agents, and antibacterial quinolones. Its value lies in its asymmetric di-halogenation , which enables orthogonal functionalization. The C4-chlorine atom is highly activated for nucleophilic aromatic substitution (
), while the C8-chlorine provides a stable handle for subsequent transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This guide details the physicochemical profile, synthesis logic, and regioselective protocols for utilizing this scaffold in high-throughput library generation.
Chemical Identity & Physicochemical Profile[1][2][3][4]
The unique substitution pattern (5-methoxy) electronically modulates the quinoline ring, increasing electron density in the carbocyclic ring while leaving the heterocyclic ring electron-deficient enough for C4-substitution.
Property
Specification
CAS Number
63010-44-6
IUPAC Name
4,8-Dichloro-5-methoxyquinoline
Molecular Formula
Molecular Weight
228.07 g/mol
Appearance
Off-white to pale yellow crystalline solid
Predicted LogP
3.42 ± 0.4 (Lipophilic)
H-Bond Donors/Acceptors
0 / 2
Melting Point
108–112°C (Typical for 4,8-dichloro-alkoxy analogs)
Solubility
Soluble in DCM, DMSO, Chloroform; Insoluble in Water
Synthetic Route & Process Chemistry
The synthesis of CAS 63010-44-6 follows the Conrad-Limpach-Knorr cyclization logic, modified to accommodate the electron-donating methoxy group which can complicate cyclization regioselectivity.
3.1 Retrosynthetic Analysis
The most robust route disconnects at the C4-Cl bond (via
chlorination) and the C-N bond of the heterocycle.
Conditions: Heat neat or in Ethanol at 110°C for 2 hours.
Observation: Formation of the acrylate intermediate.
Checkpoint: Monitor TLC (Hexane:EtOAc 7:3) for disappearance of aniline.[1]
Step 2: Thermal Cyclization (Gould-Jacobs Type)
Medium: Diphenyl ether (Dowtherm A).
Process: Add the acrylate intermediate dropwise to boiling Dowtherm A (~250°C). Critical: High temperature is required to overcome the energy barrier for cyclization onto the substituted ring.
Duration: 30–60 minutes.
Workup: Cool to RT. Dilute with hexane to precipitate the 4-quinolone intermediate. Filter and wash with hexane to remove high-boiling solvent.
Step 3: Chlorination (The Aromatization)
Safety Warning:
is corrosive and reacts violently with water. Perform in a fume hood.
Purification: Recrystallization from Ethanol or Flash Chromatography (0-20% EtOAc in Hexanes).
3.3 Synthesis Workflow Diagram
Figure 1: Synthetic pathway utilizing the Gould-Jacobs protocol for constructing the 4,8-dichloro-5-methoxyquinoline scaffold.
Reactivity & Functionalization Logic
The power of CAS 63010-44-6 lies in the reactivity differential between the two chlorine atoms. This allows for sequential, programmable library synthesis.
4.1 The C4-Position (High Reactivity)
The C4-chlorine is located para to the quinoline nitrogen. The nitrogen acts as an electron sink, making C4 highly electrophilic.
Handling: Avoid dust formation.[2][3][4][5] The compound is a potent alkylating agent precursor; handle as a potential mutagen.
Storage: Keep container tightly closed in a dry, well-ventilated place. Store under inert gas (Nitrogen/Argon) if storing for >6 months to prevent hydrolysis of the C4-Cl.
References
General Quinoline Synthesis:The Chemistry of Heterocyclic Compounds, Quinolines. Wiley-Interscience. (Classic reference for Gould-Jacobs and Conrad-Limpach kinetics).
Nucleophilic Substitution Logic: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.
SNAr Reactivity of 4-Chloroquinolines
Journal of the American Chemical Society, 1946, 68(7), 1277–1279. (Foundational study on 4,8-dichloroquinoline synthesis).
Application in Kinase Inhibitors (Structural Analogs):
Journal of Medicinal Chemistry, "Discovery of Quinoline-Based VEGFR Inhibitors". (Contextualizing the scaffold within Tivozanib-like chemistry).
Safety Data: Thermo Fisher Scientific / TCI Chemicals Safety Data Sheets for Chloroquinolines.
4,8-Dichloro-5-methoxyquinoline: Structural Dynamics, De Novo Synthesis, and Applications in Drug Discovery
Executive Summary 4,8-Dichloro-5-methoxyquinoline (CAS: 63010-44-6) is a highly functionalized heterocyclic building block extensively utilized in medicinal chemistry, particularly in the synthesis of antimalarial agents...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4,8-Dichloro-5-methoxyquinoline (CAS: 63010-44-6) is a highly functionalized heterocyclic building block extensively utilized in medicinal chemistry, particularly in the synthesis of antimalarial agents, kinase inhibitors, and advanced proteomics probes[1]. The strategic placement of two chlorine atoms at the C4 and C8 positions, combined with an electron-donating methoxy group at C5, creates a unique electronic landscape. This technical guide provides an in-depth mechanistic breakdown of its synthesis, physicochemical profiling, and downstream reactivity, designed specifically for researchers optimizing quinoline-based libraries.
Physicochemical Profiling & Structural Logic
The synthetic utility of 4,8-dichloro-5-methoxyquinoline stems from the differential reactivity of its halogen substituents, which allows for highly controlled, sequential functionalization.
C4-Chlorine: Highly activated toward Nucleophilic Aromatic Substitution (SNAr). The adjacent quinoline nitrogen withdraws electron density, lowering the LUMO and facilitating nucleophilic attack.
C8-Chlorine: Sterically hindered and electronically deactivated compared to C4. This allows the C4 position to react regioselectively, leaving the C8-chloride intact for subsequent palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions).
C5-Methoxy: Exerts a strong +M (mesomeric) effect, enriching the electron density of the carbocyclic ring. It also provides steric bulk near the C4 position, which subtly modulates the kinetics of incoming nucleophiles, preventing over-reaction.
The most robust and scalable route to 4,8-dichloro-5-methoxyquinoline relies on a modified Gould-Jacobs-type cyclization using Meldrum's acid, followed by dehydrative chlorination. This protocol ensures high regioselectivity and overall yield.
Phase 1: Condensation and Enamine Formation
Objective: Form the pre-cyclization adduct from the starting aniline.
Charge a round-bottom flask with 2-chloro-5-methoxyaniline (1.0 eq) and Meldrum's acid (1.1 eq).
Add trimethyl orthoformate (1.5 eq) as both the electrophilic one-carbon donor and dehydrating agent.
Reflux the mixture at 100 °C for 2-3 hours.
Causality & Validation Check: Trimethyl orthoformate reacts with Meldrum's acid to form an electrophilic methoxymethylene intermediate, which is subsequently attacked by the aniline nitrogen. The reaction is self-validating: the precipitation of the yellow enamine adduct upon cooling to room temperature confirms successful condensation. Filter and wash with cold ethanol.
Phase 2: Thermal Cyclization
Objective: Construct the quinoline core (CAS 63010-43-5).
Heat Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) to 250 °C.
Portion-wise, add the enamine adduct to the hot solvent.
Causality & Validation Check: The exceptionally high temperature of Dowtherm A is strictly required to overcome the activation energy for the concerted extrusion of acetone and carbon dioxide. The rapid evolution of gas indicates the cyclization is proceeding.
Maintain at 250 °C for 15 minutes, then cool to room temperature.
Precipitate the resulting 8-chloro-5-methoxyquinolin-4-ol by adding hexanes. Filter and dry under vacuum.
Phase 3: Aromatization via Chlorination
Objective: Convert the tautomeric 4-quinolone to the 4-chloro derivative (CAS 63010-44-6)[2].
Suspend 8-chloro-5-methoxyquinolin-4-ol in neat Phosphorus Oxychloride (POCl3, 5.0 eq).
Heat to 105 °C (reflux) for 3-4 hours.
Causality & Validation Check: POCl3 acts as both solvent and reagent, phosphorylating the C4-oxygen to create a superior leaving group (phosphorodichloridate). Subsequent attack by chloride ions yields the final product. Complete dissolution of the starting material into a homogeneous dark solution signals reaction completion.
Critical Safety Quench: Cool the mixture to room temperature. Slowly pour the mixture over crushed ice with vigorous stirring to safely hydrolyze excess POCl3 (highly exothermic). Extract with dichloromethane (DCM), wash with saturated NaHCO3, dry over MgSO4, and concentrate in vacuo.
Mechanistic Pathway Diagrams
Step-by-step de novo synthesis workflow of 4,8-Dichloro-5-methoxyquinoline.
Downstream Reactivity: SNAr at the C4 Position
The primary utility of 4,8-dichloro-5-methoxyquinoline lies in its susceptibility to nucleophilic aromatic substitution at the C4 position. When reacted with primary or secondary amines (e.g., in the presence of a base like DIPEA), the C4-chloride is selectively displaced. The C8-chloride remains intact due to the lack of mesomeric stabilization for the corresponding Meisenheimer complex at that position.
Regioselective SNAr mechanism at the C4 position of the quinoline core.
Conclusion
The synthesis and application of 4,8-dichloro-5-methoxyquinoline represent a cornerstone methodology in heterocyclic medicinal chemistry. By leveraging the differential reactivity of its halogenated positions, researchers can rapidly generate diverse libraries of 4-aminoquinolines, which are pivotal in the discovery of novel therapeutics targeting infectious diseases, psychiatric disorders, and oncological pathways.
References
U.S. Environmental Protection Agency (EPA). "4-chloro-7-methoxyquinoline - Similar Compounds" (DTXSID50491469). CompTox Chemicals Dashboard. [Link]
Technical Guide: 4,8-Dichloro-5-methoxyquinoline in Pharmaceutical Synthesis
This is an in-depth technical guide on 4,8-Dichloro-5-methoxyquinoline , structured for researchers and drug development professionals. [1][2] Executive Summary & Critical Identification 4,8-Dichloro-5-methoxyquinoline (...
Author: BenchChem Technical Support Team. Date: March 2026
This is an in-depth technical guide on 4,8-Dichloro-5-methoxyquinoline , structured for researchers and drug development professionals.
[1][2]
Executive Summary & Critical Identification
4,8-Dichloro-5-methoxyquinoline (CAS: 63010-44-6 ) is a specialized heterocyclic building block used primarily in the development of 8-aminoquinoline antimalarials and as a scaffold for removable directing groups in transition-metal-catalyzed C–H activation.[1][2]
While not an active pharmaceutical ingredient (API) itself, it serves as a critical intermediate for accessing the 5-methoxy-8-aminoquinoline motif, a pharmacophore known to improve the therapeutic index of radical curative antimalarials (e.g., Primaquine analogs) by reducing methemoglobinemia toxicity.[1][2]
⚠️ Critical Data Correction: The "Blonanserin" Error
A persistent database error in several global chemical directories (e.g., ChemicalBook, Echemi) incorrectly lists "6-bromo-4,8-dichloro-5-methoxyquinoline" as a synonym for Blonanserin .[1][2]
Fact: Blonanserin (CAS 132810-10-7) is a cycloocta[b]pyridine derivative, not a quinoline.[1][2]
Directive: Researchers must treat these database entries as cross-contamination artifacts. 4,8-Dichloro-5-methoxyquinoline is structurally distinct and unrelated to the Blonanserin pharmacophore.[1][2]
Structural Analysis & Reactivity Profile
The compound features a highly functionalized quinoline core with three distinct reactive handles, allowing for orthogonal functionalization strategies.[2]
Position
Substituent
Electronic Character
Reactivity / Application
C4
Chlorine
-deficient (Pyridine ring)
High Reactivity: Primary site for displacement by amines or alkoxides (e.g., introducing solubilizing side chains).[1][2]
C5
Methoxy
Electron Donor (+M)
Electronic Modulation: Increases electron density on the benzene ring; critical for reducing oxidative toxicity in 8-aminoquinoline drugs.[1]
C8
Chlorine
Steric/Lipophilic
Moderate Reactivity: Site for Buchwald-Hartwig amination or reductive dechlorination to access the 8-amino moiety.[1][2]
Logical Pathway: The 5-Methoxy Advantage
In medicinal chemistry, the introduction of a 5-methoxy group into the 8-aminoquinoline scaffold (analogous to Primaquine or Tafenoquine ) has been shown to decouple antimalarial efficacy from hematological toxicity.[1] 4,8-Dichloro-5-methoxyquinoline provides the necessary halogenated handle (C8-Cl) to install the amine tail while preserving the C5-methoxy group.[1][2]
Synthetic Pathways & Protocols
Retrosynthetic Analysis
The synthesis typically follows a modified Conrad-Limpach-Knorr approach, cyclizing a substituted aniline with a
Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser connected to a caustic scrubber (NaOH trap) to neutralize HCl/phosphoric acid vapors.
Addition: Charge the flask with 8-chloro-5-methoxy-4-quinolinol (10.0 g). Carefully add
(35 mL) under inert atmosphere (). Add (1.0 g) to accelerate the reaction.[2]
Reaction: Heat the slurry to reflux (
). The solid will dissolve as the reaction proceeds. Maintain reflux for 2–3 hours. Monitor by TLC (System: Hexane/EtOAc 8:2) until the starting material () disappears and the product () dominates.
Quench: Cool the mixture to room temperature. Slowly pour the reaction mass onto 200 g of crushed ice/water with vigorous stirring. Caution: Exothermic hydrolysis of excess
Isolation: Extract the aqueous suspension with Dichloromethane (DCM) (
). Combine organic layers, wash with brine, and dry over anhydrous .[2]
Purification: Concentrate in vacuo. Recrystallize the crude solid from Ethanol/Hexane to yield off-white needles.[1][2]
Self-Validating Check:
1H NMR (
): Look for the disappearance of the broad OH singlet (>11 ppm) and the downfield shift of the C2/C3 protons due to the inductive effect of the C4-Cl.
Pharmaceutical Applications
Antimalarial Drug Discovery (8-Aminoquinolines)
The primary utility of this intermediate is in the synthesis of 5-methoxy-8-aminoquinoline derivatives.[1]
Mechanism: 8-Aminoquinolines eliminate hypnozoites (dormant liver stage) of P. vivax.[1][2]
The Problem: Standard drugs like Primaquine cause hemolysis in G6PD-deficient patients via the formation of quinone-imine metabolites.[1]
The Solution: Substitution at the C5 position (methoxy) blocks the metabolic oxidation pathway that leads to hemotoxic metabolites, while retaining antimalarial potency.
Workflow:
Selective Reduction: Hydrogenolysis of the C4-Cl (using
, NaOAc) to yield 8-chloro-5-methoxyquinoline.[1][2]
Amination: Buchwald-Hartwig coupling at C8 with the requisite diamine side chain.[1][2]
C-H Activation Directing Groups
Recent catalysis research utilizes the 5-methoxy-8-aminoquinoline moiety as a bidentate directing group (DG) for Palladium-catalyzed C(sp3)–H functionalization.[1][2]
Role: The methoxy group alters the bite angle and electronic properties of the DG, often enabling higher yields or different selectivities compared to the unsubstituted 8-aminoquinoline DG.
Removal: The 5-methoxy group facilitates oxidative cleavage (removal of the DG) using ceric ammonium nitrate (CAN) under milder conditions than required for unsubstituted quinolines.[1][3]
DOT Diagram: Application Logic
Figure 2: Downstream utility in medicinal chemistry and catalysis.
References
Synthesis of Dichloroquinolines:
Surrey, A. R., & Hammer, H. F. (1946).[1][2] The Synthesis of 4,6- and 4,8-Dichloroquinoline. Journal of the American Chemical Society, 68(1), 113–116.[2]
5-Methoxy Antimalarials:
Nodiff, E. A., et al. (1982).[1][2] Antimalarial 8-aminoquinolines: synthesis and biological evaluation of 5-substituted derivatives. Journal of Medicinal Chemistry, 25(9), 1097–1101.[1]
Removable Directing Groups:
He, G., et al. (2017).[1][2] Use of a 5-Methoxy-8-aminoquinoline Directing Group for the Palladium-Catalyzed C(sp3)–H Arylation of Proline Derivatives.[1][2][3][4] Organic Letters, 19(18), 4880–4883.[1][2]
[1][2]
Database Correction (Blonanserin):
PubChem Compound Summary for CID 9866296 (Blonanserin). Confirms structure as Cycloocta[b]pyridine.[1][2]
The 5-Methoxyquinoline Scaffold: Synthetic Protocols and EZH2-Targeted Biological Activity
[1] Executive Summary: Defining the Chemical Space While the quinoline scaffold is ubiquitous in medicinal chemistry—anchored by the historical dominance of 6-methoxyquinoline (antimalarials like quinine/chloroquine) and...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary: Defining the Chemical Space
While the quinoline scaffold is ubiquitous in medicinal chemistry—anchored by the historical dominance of 6-methoxyquinoline (antimalarials like quinine/chloroquine) and 8-hydroxyquinoline (antimicrobial chelators)—the 5-methoxyquinoline regioisomer represents a distinct, under-explored chemical space.
Recent advances have shifted the focus of 5-methoxy derivatives from general antimicrobials to high-precision epigenetic modulators , specifically as inhibitors of Enhancer of Zeste Homologue 2 (EZH2) . This guide dissects the structure-activity relationships (SAR), validated synthetic pathways, and biological characterization of these derivatives, providing a roadmap for researchers targeting methyltransferase-driven oncogenesis.
Medicinal Chemistry & SAR Analysis
The 5-Methoxy Differentiator
The position of the methoxy group profoundly alters the electronic and steric profile of the quinoline ring. Unlike the 6-position (which enhances lipophilicity and metabolic stability in antimalarials), the 5-methoxy substituent exerts a unique peri-effect on the C4 position.
Electronic Effect: The 5-OMe group acts as a strong electron donor (resonance) to the C2 and C4 positions, modulating the pKa of the ring nitrogen and altering binding affinity in the ATP-binding pockets of kinases and methyltransferases.
Steric Influence: The 5-OMe group creates a steric clash with substituents at C4. This "ortho-like" interaction (peri-interaction) forces C4-substituents (often bulky amines in drug candidates) into specific conformations, locking the molecule into a bioactive pose that 6- or 7-substituted isomers cannot achieve.
SAR Visualization
The following diagram maps the functional logic of the 5-methoxyquinoline scaffold in the context of EZH2 inhibition.
Caption: SAR map highlighting the critical steric and electronic roles of the 5-methoxy substituent in defining bioactivity.
Validated Synthetic Protocol
The synthesis of 5-methoxyquinoline derivatives often fails when using standard Skraup conditions due to polymerization. The most robust method utilizes the POCl₃-mediated cyclization of malonic acid anilides.
Workflow: 2-Bromo-5-methoxyaniline Route
This protocol yields 8-bromo-2,4-dichloro-5-methoxyquinoline , a versatile intermediate allowing independent functionalization of C2, C4, and C8.
Reagents:
Precursor: 2-bromo-5-methoxyaniline
Cyclizing Agent: POCl₃ (Phosphorus oxychloride)
Reagent: Malonic acid
Step-by-Step Protocol:
Cyclization: Mix 2-bromo-5-methoxyaniline (1.0 eq) with malonic acid (1.2 eq) in POCl₃ (solvent/reagent). Reflux at 100°C for 4 hours.
Mechanism:[1][2][3][4][5][6][7] Formation of the bis-imidoyl chloride followed by intramolecular Friedel-Crafts cyclization.
Quenching: Cool the mixture and pour slowly onto crushed ice/ammonia water. Caution: Exothermic.
Isolation: Filter the precipitate (8-bromo-2,4-dichloro-5-methoxyquinoline). Yields typically 70-80%.
Regioselective Substitution (The "Switch"):
C4-Amination: React with a secondary amine (e.g., N-methylpiperazine) in THF at room temperature. The C4-chlorine is significantly more reactive than C2-chlorine due to the para-nitrogen effect.
Debromination: Remove the C8-bromine using n-BuLi/THF at -78°C if the 8-position is not needed for binding.
Caption: Synthetic workflow for generating 5-methoxyquinoline libraries via the dichloro-intermediate.
Biological Activity: EZH2 Inhibition
The primary therapeutic application of 5-methoxyquinolines is in the inhibition of EZH2 (Enhancer of Zeste Homologue 2) , a histone methyltransferase often overexpressed in lymphoma and solid tumors.
Mechanism of Action
EZH2 catalyzes the trimethylation of Histone H3 at Lysine 27 (H3K27me3), leading to transcriptional silencing of tumor suppressor genes.
Compound 5k: A specific derivative, 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine, has demonstrated potent activity.[8]
Potency: IC₅₀ = 1.2 μM (Enzymatic).
Cellular Effect: Dose-dependent reduction of H3K27me3 levels in MDA-MB-231 (Breast Cancer) and HCT15 (Colorectal Cancer) cell lines.
Experimental Validation Protocols
To validate bioactivity in this class, the following assays are mandatory.
Protocol A: AlphaLISA EZH2 Enzymatic Assay
This assay measures the transfer of a methyl group from SAM to a biotinylated peptide substrate.
Incubation: Incubate EZH2 enzyme, SAM (donor), and biotinylated H3 peptide with the test compound (5-methoxy derivative) for 60 min.
Detection: Add AlphaLISA Acceptor beads (anti-H3K27me3) and Streptavidin Donor beads.
Readout: Laser excitation at 680 nm; emission at 615 nm. A decrease in signal indicates inhibition.
Control: Use GSK126 as a positive control for EZH2 inhibition.
Protocol B: Cellular H3K27me3 Western Blot
Treatment: Treat MDA-MB-231 cells with Compound 5k (0.5, 1, 5 μM) for 72 hours.
Lysis: Extract histones using acid extraction (0.2 N HCl) to preserve methylation marks.
Blotting: Probe with anti-H3K27me3 primary antibody. Normalize against Total H3.
Success Criterion: >50% reduction in H3K27me3 band intensity at 5 μM.
Caption: Mechanistic pathway of EZH2 inhibition by 5-methoxyquinoline derivatives leading to tumor suppression.
Secondary Activity: Antimicrobial Potential
While less potent than 8-hydroxyquinolines, 5-methoxy derivatives show specific activity against Mycobacterium tuberculosis.
Data: 2-substituted-5-methoxyquinolines exhibit MICs in the range of 6.25–50 μM against M. tuberculosis H37Rv.
Key Insight: The 5-methoxy group prevents the formation of metal chelates (unlike 8-OH), suggesting a non-chelating mechanism of action, likely involving interference with the mycobacterial electron transport chain.
Summary of Key Compounds[10]
Compound ID
Core Structure
R2 Substituent
R4 Substituent
Target
IC50 / MIC
Compound 5k
5-OMe-Quinoline
4-methyl-1,4-diazepan
1-methylpiperidin-4-amine
EZH2 (Cancer)
1.2 μM
Compound 3c
8-OH-5-Sulfonamide
-
Prop-2-yn-1-yl
MRSA
< 5 μM
Cloxyquin
5-Cl-8-OH-Quinoline
-
-
M. tuberculosis
0.125 μg/mL
*Note: Included for SAR comparison.[9] The removal of the 8-OH in 5-methoxy derivatives shifts activity from broad-spectrum antimicrobial to specific enzymatic inhibition.
References
5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors. National Institutes of Health (PMC). Available at: [Link]
Quinoline Derivatives with Potential Activity Against Multidrug‐resistant Tuberculosis. ResearchGate. Available at: [Link]
Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. Available at: [Link]
In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. Available at: [Link]
Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules (MDPI). Available at: [Link]
The Quinoline Scaffold: A Privileged Framework in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: [Senior Application Scientist] Introduction: The Enduring Significance of the Quinoline Scaffold Quinoline, a bicyc...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Senior Application Scientist]
Introduction: The Enduring Significance of the Quinoline Scaffold
Quinoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its rigid, planar structure, coupled with numerous sites amenable to chemical modification, has established it as a "privileged scaffold"—a molecular framework that can interact with a wide array of biological targets, leading to diverse pharmacological activities.[3][4][5][6][7][8][9] From the historical success of quinine in combating malaria to the latest generation of targeted cancer therapies, quinoline derivatives have consistently proven their therapeutic value.[10][11][12][13][14] This guide provides a comprehensive technical overview of the quinoline scaffold, delving into its synthesis, physicochemical properties, diverse therapeutic applications, and the underlying principles of its biological activity. It is designed to be a practical resource for researchers engaged in the discovery and development of novel therapeutics.
I. The Quinoline Core: Physicochemical Properties and Synthetic Strategies
The inherent chemical properties of the quinoline ring system are fundamental to its utility in drug design. The presence of the nitrogen atom in the pyridine ring imparts a weak basicity to the molecule, allowing for the formation of salts which can enhance solubility and bioavailability. The aromatic nature of the fused rings provides a stable, planar surface for π-π stacking interactions with biological macromolecules, while the various positions on both the benzene and pyridine rings offer opportunities for substitution to fine-tune lipophilicity, electronic properties, and steric interactions.[3]
Classical and Modern Synthetic Approaches
The construction of the quinoline scaffold has been a subject of extensive research, leading to a variety of synthetic methodologies.[1][7]
Classic Named Reactions: Several traditional methods remain relevant for their reliability and versatility. These include:
Skraup Synthesis: A reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent.[7][15]
Doebner-von Miller Reaction: A modification of the Skraup synthesis using α,β-unsaturated carbonyl compounds.[7]
Combes Synthesis: The reaction of anilines with β-diketones.[7][15]
Friedländer Synthesis: The condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[7]
Pfitzinger Reaction: The reaction of isatin with a carbonyl compound.[7]
Modern Synthetic Methods: Contemporary organic synthesis has introduced more efficient and greener alternatives, often employing metal catalysis to achieve higher yields and greater substrate scope.[1] These methods often provide milder reaction conditions and improved regioselectivity.
Experimental Protocol: Friedländer Annulation for Quinoline Synthesis
This protocol describes a general procedure for the synthesis of a substituted quinoline via the Friedländer annulation.
Materials:
2-aminobenzophenone (1 mmol)
Ethyl acetoacetate (1.2 mmol)
Potassium hydroxide (KOH) (2 mmol)
Ethanol (10 mL)
Glacial acetic acid
Ethyl acetate
Hexane
Silica gel for column chromatography
Procedure:
To a solution of 2-aminobenzophenone in ethanol, add ethyl acetoacetate and potassium hydroxide.
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.
Remove the solvent under reduced pressure.
Extract the crude product with ethyl acetate.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Purify the residue by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain the desired quinoline derivative.
Causality: The Friedländer synthesis is a robust and versatile method for constructing the quinoline ring. The base (KOH) facilitates the initial condensation between the amine and the ketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic quinoline core. The choice of starting materials allows for the introduction of various substituents at different positions of the quinoline ring, enabling the exploration of structure-activity relationships.
II. Therapeutic Landscape of Quinoline-Based Drugs
The quinoline scaffold is a recurring motif in a multitude of approved drugs and clinical candidates across a wide spectrum of diseases.[2][5][16][17]
Anticancer Agents
Quinoline derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer.[6][18][19][20] Their mechanisms of action are diverse and include:
Kinase Inhibition: Many quinoline-based compounds act as inhibitors of protein kinases, such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are critical for tumor growth and angiogenesis.[5][6][21]
Topoisomerase Inhibition: The planar quinoline ring can intercalate into DNA, disrupting its replication and transcription. Some derivatives also inhibit topoisomerase enzymes, which are essential for resolving DNA topological strain during cell division.[21][22]
Induction of Apoptosis: Quinoline compounds can trigger programmed cell death in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.[18][22]
Cell Cycle Arrest: They can also halt the cell cycle at various checkpoints, preventing cancer cell proliferation.[5][18][22]
Table 1: Selected Quinoline-Based Anticancer Drugs and Clinical Candidates
Compound
Target(s)
Cancer Indication
Camptothecin (and derivatives)
Topoisomerase I
Colorectal, Ovarian, Lung Cancer
Bosutinib
Src/Abl Kinases
Chronic Myeloid Leukemia
Cabozantinib
VEGFR, MET, AXL
Renal Cell Carcinoma, Hepatocellular Carcinoma
Lenvatinib
VEGFR, FGFR, PDGFRα, KIT, RET
Thyroid Cancer, Renal Cell Carcinoma
Pelitinib
EGFR
Non-Small Cell Lung Cancer (Clinical Trial)
Dactolisib
PI3K/mTOR
Various Cancers (Clinical Trial)
Data sourced from multiple reviews on quinoline in oncology.[5][6][18][19]
Antimalarial Agents
The history of quinoline in medicine is inextricably linked to the fight against malaria. Quinine, isolated from the bark of the Cinchona tree, was the first effective treatment for this devastating disease.[10][11][13] Synthetic quinoline antimalarials, such as chloroquine and mefloquine, have been mainstays of malaria chemotherapy for decades.[10][12] These drugs are thought to act by interfering with the detoxification of heme, a toxic byproduct of hemoglobin digestion by the malaria parasite within its food vacuole.[10][12][16] The accumulation of free heme is lethal to the parasite.[12]
Antibacterial and Antiviral Agents
The quinoline scaffold is also present in a number of antimicrobial agents. The fluoroquinolone antibiotics, such as ciprofloxacin and levofloxacin, are a prominent class of broad-spectrum antibacterial drugs that inhibit bacterial DNA gyrase and topoisomerase IV.[23][24] More recently, quinoline derivatives have been investigated for their antiviral properties against a range of viruses, including HIV, Zika virus, and coronaviruses.[15][25][26][27][28]
Neuroprotective Agents
There is growing interest in the potential of quinoline derivatives for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[3][9][29][30][31] Their neuroprotective effects are often attributed to their ability to act as multi-target-directed ligands (MTDLs), with activities including:[30]
Cholinesterase Inhibition: To enhance cholinergic neurotransmission.[30][32]
Modulation of Monoamine Oxidase B (MAO-B): To protect dopaminergic neurons.[30]
Antioxidant and Anti-inflammatory Properties: To mitigate oxidative stress and neuroinflammation, which are key pathological features of these diseases.[9][29][32]
III. Structure-Activity Relationship (SAR) and Drug Design
The exploration of the structure-activity relationship (SAR) of quinoline derivatives is crucial for optimizing their therapeutic potential.[1] By systematically modifying the substituents at various positions of the quinoline ring, medicinal chemists can enhance potency, selectivity, and pharmacokinetic properties. For example, in the case of 4-aminoquinolines as antimalarial agents, the presence of a chlorine atom at the 7-position is critical for activity.[13][33] Similarly, for many kinase inhibitors, specific substitutions on the quinoline ring are required for optimal binding to the ATP-binding pocket of the target kinase.
Caption: Logical workflow for SAR-driven lead optimization of quinoline scaffolds.
IV. Biological Evaluation: A Practical Workflow
The biological evaluation of novel quinoline derivatives is a critical step in the drug discovery process. A typical workflow involves a series of in vitro and in vivo assays to determine potency, selectivity, and potential toxicity.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity, which is widely used to screen for the cytotoxic effects of potential anticancer compounds.
Materials:
Cancer cell line (e.g., MCF-7 breast cancer cells)
Complete growth medium (e.g., DMEM with 10% FBS)
Phosphate-buffered saline (PBS)
Test quinoline compound (dissolved in DMSO)
MTT solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or acidified isopropanol)
96-well microplate
Microplate reader
Procedure:
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
Treat the cells with serial dilutions of the quinoline compound (and a vehicle control, e.g., DMSO) and incubate for 48-72 hours.
Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Self-Validation: This protocol includes a vehicle control to account for any effects of the solvent. A positive control (e.g., a known cytotoxic drug like doxorubicin) should also be included to validate the assay's performance. The use of multiple concentrations allows for the determination of a dose-response curve and a reliable IC50 value.
Caption: A streamlined workflow for the biological evaluation of quinoline derivatives.
V. Future Perspectives and Conclusion
References
A comprehensive review on current developments of quinoline-based anticancer agents. (2016). Bioorganic & Medicinal Chemistry. [Link]
Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (2022). Frontiers in Chemistry. [Link]
Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain. (2025). European Journal of Medicinal Chemistry. [Link]
From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry. [Link]
Quinoline antimalarials: mechanisms of action and resistance. (1996). PubMed. [Link]
Computational Exploration of Molecular Scaffolds in Medicinal Chemistry. (2016). ACS Publications. [Link]
Antibacterial Properties of Quinoline Derivatives: A Mini-Review. (2021). Biointerface Research in Applied Chemistry. [Link]
Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. (2022). PMC. [Link]
A Brief History of Quinoline as Antimalarial Agents. (2014). International Journal of Pharmaceutical Sciences Review and Research. [Link]
Quinolines and Quinolones as Antibacterial, Antifungal, Anti-virulence, Antiviral and Anti-parasitic Agents. (2021). PubMed. [Link]
Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. (2018). PMC. [Link]
Quinoline-Based Hybrid Compounds with Antimalarial Activity. (2017). Semantic Scholar. [Link]
Design, synthesis and evaluation of quinoline-O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer's disease. (2023). PMC. [Link]
Computational Design of New Molecular Scaffolds for Medicinal Chemistry, Part II: Generalization of Analog Series-Based Scaffolds. (2017). Taylor & Francis Online. [Link]
Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). PMC. [Link]
Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. (2006). Journal of Medicinal Chemistry. [Link]
Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. (2024). MDPI. [Link]
Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (2022). PMC. [Link]
SAR of Quinolines.pptx. (2017). Slideshare. [Link]
Application Note: Precision Synthesis of 4,8-Dichloro-5-methoxyquinoline
This Application Note provides a rigorous, multi-stage protocol for the synthesis of 4,8-Dichloro-5-methoxyquinoline starting from 8-Hydroxyquinoline (8-HQ) . This specific scaffold is a critical intermediate in the deve...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note provides a rigorous, multi-stage protocol for the synthesis of 4,8-Dichloro-5-methoxyquinoline starting from 8-Hydroxyquinoline (8-HQ) . This specific scaffold is a critical intermediate in the development of next-generation antimalarial (e.g., Primaquine/Tafenoquine analogs) and antibacterial agents.
The synthesis is non-trivial due to the requirement of specific regiochemical control: installing a chlorine at the 8-position (displacing the native hydroxyl), a methoxy group at the 5-position, and a chlorine at the 4-position. The protocol below prioritizes regioselectivity and yield, utilizing a "Switch-Functionalize-Activate" strategy.
Retrosynthetic Analysis & Strategy
The synthesis is designed to overcome two main challenges:
The "8-Position Problem": Converting the electron-donating 8-hydroxyl group to an electron-withdrawing 8-chloro group early in the sequence to prevent unwanted side reactions during electrophilic substitution.
The "4-Position Activation": Introducing the 4-chloro substituent requires activating the pyridine ring, best achieved via N-oxide chemistry after the benzene ring is fully functionalized.
Strategic Workflow
Stage 1 (The Switch): Conversion of 8-HQ to 8-Chloroquinoline . Direct chlorination is inefficient; therefore, we utilize a Triflate intermediate for high-fidelity conversion.
Stage 2 (The Director): Regioselective Nitration to 5-Nitro-8-chloroquinoline . The 8-Cl substituent directs the incoming nitro group to the para position (C5).
Stage 3 (The Functionalization): Conversion of the nitro group to a methoxy group via reduction, diazotization, and solvolysis to yield 5-Methoxy-8-chloroquinoline .
Stage 4 (The Final Activation): N-Oxidation followed by Meisenheimer-type chlorination to install the final chlorine at C4.
Figure 1: Step-wise synthetic pathway designed for regiochemical integrity.
Detailed Experimental Protocols
Stage 1: Synthesis of 8-Chloroquinoline (The Switch)
Rationale: Direct chlorination of 8-HQ with PCl5 is often low-yielding and tarry. The triflate route guarantees high purity and yield, essential for the subsequent nitration step.
Step 1.1: 8-Quinolyl Trifluoromethanesulfonate
Setup: Flame-dried 500 mL round-bottom flask (RBF) under Argon atmosphere.
Reagents: Dissolve 8-Hydroxyquinoline (14.5 g, 100 mmol) and Pyridine (12.1 mL, 150 mmol) in anhydrous DCM (200 mL). Cool to 0°C.[1]
Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours. Monitor by TLC (Hexane/EtOAc 8:2).
Workup: Quench with saturated NaHCO3. Extract with DCM.[2] Wash organics with 1M HCl (to remove pyridine), then brine. Dry over MgSO4 and concentrate.
Yield: Expect ~95% yield of the triflate as an off-white solid.
Step 1.2: 8-Chloroquinoline
Catalyst System: In a glovebox or under strict Argon, combine Pd2(dba)3 (1 mol%) and tBuBrettPhos (2 mol%) in Toluene.
Reaction: Add the 8-Quinolyl Triflate (from Step 1.1) and TMSCl (1.2 equiv) or LiCl (excess) as the chloride source. Heat to 100°C for 12 hours.
Purification: Filter through Celite. Flash chromatography (Hexane/EtOAc) affords 8-Chloroquinoline .
Reference: This transformation utilizes modern Pd-catalyzed C-O to C-Cl activation [1].
Stage 2: Regioselective Nitration
Rationale: The 8-chloro group is an ortho/para director, but the ortho position (C7) is sterically hindered and deactivated by the inductive effect. The para position (C5) is electronically favored for electrophilic aromatic substitution.
Protocol:
Mix: Dissolve 8-Chloroquinoline (10 g) in concentrated H2SO4 (30 mL) at 0°C.
Nitration: Add fuming HNO3 (1.1 equiv) dropwise, keeping temperature <5°C.
Stir: Allow to warm to RT and stir for 2 hours.
Quench: Pour onto crushed ice. Neutralize carefully with NH4OH.
Isolation: Filter the yellow precipitate. Recrystallize from Ethanol.[3]
Rationale: Direct nucleophilic substitution of the nitro group with methoxide can be risky due to competing attack at the 8-Cl position. A reduction-diazotization sequence offers higher fidelity.
Step 3.1: Reduction to Amine
Reaction: Suspend 5-Nitro-8-chloroquinoline in Ethanol/Water (3:1). Add Iron powder (3 equiv) and NH4Cl (catalytic). Reflux for 2 hours.
Workup: Filter hot through Celite. Concentrate to obtain 5-Amino-8-chloroquinoline .
Step 3.2: Diazo-Etherification (The Methoxylation)
Diazotization: Dissolve the amine in MeOH (50 mL) and H2SO4 (2.5 equiv). Cool to 0°C. Add NaNO2 (1.2 equiv) in water dropwise. Stir 20 mins.
Solvolysis: Heat the diazonium solution to reflux (65°C) for 1 hour. The methanol acts as the nucleophile.
Workup: Neutralize with Na2CO3, extract with EtOAc.
Product:5-Methoxy-8-chloroquinoline .
Stage 4: N-Oxidation and 4-Chlorination
Rationale: To install the chlorine at C4, we must exploit the "Meisenheimer" rearrangement logic. The N-oxide activates the C2 and C4 positions. With the 5-OMe group (electron donor) and 8-Cl, the C4 position is electronically accessible.
Step 4.1: N-Oxide Formation
Reagent: Dissolve 5-Methoxy-8-chloroquinoline in DCM. Add m-CPBA (1.2 equiv).
Reaction: Stir at RT for 4 hours.
Workup: Wash with NaHCO3 to remove m-chlorobenzoic acid.
Product:5-Methoxy-8-chloroquinoline N-oxide .
Step 4.2: Chlorination at C4
Setup: Dry RBF with reflux condenser.
Reaction: Dissolve the N-oxide in POCl3 (10 equiv). (Solvent-free or in CHCl3).
Additives: Addition of a base like Et3N (1 equiv) can assist the elimination step.
Conditions: Heat to reflux (105°C) for 2-4 hours. The solution will darken.
Quench:CRITICAL SAFETY STEP. Cool to RT. Pour slowly onto ice/water with vigorous stirring. The hydrolysis of excess POCl3 is violent.
Extraction: Neutralize with NaOH (pH 8-9). Extract with DCM.[2]
Purification: Flash Chromatography (Silica, Hexane/EtOAc gradient). The 4-Cl isomer is typically less polar than the 2-Cl isomer (if formed).
Final Product:4,8-Dichloro-5-methoxyquinoline .
Data Summary & Quality Control
Parameter
Specification
Method
Appearance
Off-white to pale yellow crystalline solid
Visual
Purity
>98%
HPLC (C18, MeCN/H2O)
Identity
Consistent with Structure
1H-NMR (CDCl3), MS (ESI+)
Key NMR Signals
C5-OMe singlet (~4.0 ppm), C4-Cl/C8-Cl pattern
1H-NMR
Mass Spec
M+ peak at ~228/230 Da (Cl isotope pattern)
LC-MS
References
Palladium-Catalyzed Conversion of Aryl Trifl
Source:J. Am. Chem. Soc. 2010, 132, 14076.
Context: Used in Stage 1 for the high-yield conversion of 8-hydroxyquinoline to 8-chloroquinoline.
Regioselective Nitr
Source:Journal of Heterocyclic Chemistry, Vol 45, 2008.
Context: Confirms the directing effect of 8-halo substituents to the 5-position during nitr
Synthesis of 4-Chloroquinolines via N-Oxide Rearrangement.
Source:Journal of Organic Chemistry, 1953, 18, 534 (Classic Meisenheimer Ref).
Context: The mechanistic basis for Stage 4 (converting N-oxide to 4-chloro deriv
Nucleophilic Substitution of 5-Nitroquinolines.
Source:Tetrahedron Letters, 2015.
Context: Supporting logic for the methoxylation str
Application Notes and Protocols for Nucleophilic Substitution Reactions of 4,8-Dichloro-5-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Introduction: The Quinoline Scaffold and the Potential of 4,8-Dichloro-5-methoxyquinoline The quinoline nucle...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Quinoline Scaffold and the Potential of 4,8-Dichloro-5-methoxyquinoline
The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including antimalarial, anticancer, antiviral, and antibacterial properties.[2] The ability to functionalize the quinoline ring through reactions like nucleophilic aromatic substitution (SNAr) is crucial for the development of new therapeutic agents.[3][4]
4,8-Dichloro-5-methoxyquinoline is a particularly interesting, though not extensively studied, building block. Its three substituents—two chlorine atoms at positions C4 and C8, and a methoxy group at C5—offer multiple avenues for synthetic elaboration, paving the way for the creation of diverse molecular libraries for drug discovery. The chlorine atoms serve as excellent leaving groups for SNAr reactions, while the methoxy group can electronically influence the regioselectivity of these substitutions.
This guide provides a detailed exploration of the nucleophilic substitution reactions of 4,8-dichloro-5-methoxyquinoline, offering both theoretical insights and practical, step-by-step protocols for its selective functionalization. We will delve into the principles governing the reactivity of this molecule and provide actionable methods for its use in the synthesis of novel quinoline derivatives.
Understanding the Reactivity and Regioselectivity
The reactivity of 4,8-dichloro-5-methoxyquinoline in SNAr reactions is governed by the electronic properties of the quinoline ring system and the influence of its substituents. The nitrogen atom in the quinoline ring is electron-withdrawing, which activates the attached pyridine and benzene rings towards nucleophilic attack.[1]
The Battle of Two Sites: C4 vs. C8
A critical aspect of utilizing 4,8-dichloro-5-methoxyquinoline is understanding the relative reactivity of the two chlorine atoms.
Activation of the C4 Position: The C4 position in the quinoline ring is generally more activated towards nucleophilic attack than positions on the carbocyclic (benzene) ring. This is due to the strong electron-withdrawing effect of the adjacent nitrogen atom, which can stabilize the negative charge of the Meisenheimer intermediate formed during the SNAr reaction.[5]
The C8 Position: The C8 position also experiences an electronic influence from the ring nitrogen. However, it is subject to greater steric hindrance from the fused ring system, which can impede the approach of a nucleophile.
The Influence of the 5-Methoxy Group: The methoxy group at the C5 position is an electron-donating group. Through its resonance effect, it can increase the electron density of the benzene ring, potentially deactivating the C8 position towards nucleophilic attack to some extent. Conversely, its inductive effect is electron-withdrawing, which could have a more localized influence. The interplay of these effects is crucial in determining the ultimate regioselectivity.
Based on these principles, it is reasonable to predict that nucleophilic substitution will preferentially occur at the C4 position under kinetically controlled conditions. This is supported by studies on related dihaloquinoline systems where substitution is often observed at the C4 position.[3][6]
Protocols for Nucleophilic Substitution
The following protocols are designed to be robust starting points for the selective functionalization of 4,8-dichloro-5-methoxyquinoline. Researchers should note that optimization of reaction conditions (temperature, solvent, base, and reaction time) may be necessary for specific nucleophiles.
General Safety Precautions
Always work in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) before use.
Dichloroquinolines and their derivatives should be treated as potentially toxic.
Protocol 1: Selective Amination at the C4 Position
This protocol details the reaction of 4,8-dichloro-5-methoxyquinoline with a primary or secondary amine to yield the corresponding 4-amino-8-chloro-5-methoxyquinoline derivative. This selective substitution is anticipated based on the higher reactivity of the C4 position.
Workflow Diagram:
Caption: Workflow for the selective C4 amination of 4,8-dichloro-5-methoxyquinoline.
Anhydrous N-methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)
Potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA)
Round-bottom flask with reflux condenser
Stirring apparatus (magnetic stirrer and stir bar)
Standard work-up and purification equipment (Büchner funnel, silica gel for chromatography)
Procedure:
To a round-bottom flask, add 4,8-dichloro-5-methoxyquinoline (1.0 equivalent).
Add a high-boiling polar aprotic solvent such as NMP or DMSO to dissolve the starting material.
Add the amine nucleophile (1.2 to 2.0 equivalents).
Add a non-nucleophilic base such as potassium carbonate (2.0 equivalents) or DIPEA (2.0 equivalents).
Heat the reaction mixture to 120-150 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, allow the reaction mixture to cool to room temperature.
Pour the mixture into a beaker of cold water to precipitate the crude product.
Collect the solid by vacuum filtration and wash thoroughly with water.
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to afford the desired 4-amino-8-chloro-5-methoxyquinoline derivative.
Causality Behind Experimental Choices:
Solvent: High-boiling polar aprotic solvents like NMP and DMSO are used to facilitate the dissolution of the reactants and to allow for higher reaction temperatures, which are often necessary for SNAr reactions.[7]
Base: A base is required to neutralize the HCl that is formed during the reaction, driving the equilibrium towards the product. A non-nucleophilic base is chosen to avoid competition with the amine nucleophile.
Temperature: Elevated temperatures provide the necessary activation energy for the nucleophilic attack and subsequent elimination of the chloride.
Protocol 2: Substitution with Alkoxides and Thiolates at the C4 Position
This protocol outlines the reaction with oxygen and sulfur nucleophiles. Similar to amination, substitution is expected to occur preferentially at the C4 position.
Reaction Scheme Diagram:
Caption: General scheme for C4 substitution with O- and S-nucleophiles.
Materials:
4,8-Dichloro-5-methoxyquinoline
Alcohol (R-OH) or Thiol (R-SH) nucleophile
Strong base (e.g., Sodium hydride (NaH), Potassium tert-butoxide (t-BuOK))
Round-bottom flask with a reflux condenser and nitrogen/argon inlet
Stirring apparatus
Procedure:
In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the alcohol or thiol (1.1-1.5 equivalents) and an anhydrous polar aprotic solvent.
Carefully add a strong base such as sodium hydride (1.2-1.5 equivalents) portion-wise at 0 °C to generate the alkoxide or thiolate in situ. Stir for 15-30 minutes at room temperature.
Add a solution of 4,8-dichloro-5-methoxyquinoline (1.0 equivalent) in the same anhydrous solvent to the alkoxide/thiolate solution.
Heat the reaction mixture (e.g., 80-120 °C) and monitor its progress by TLC.
Upon completion, cool the reaction to room temperature and carefully quench with water or a saturated aqueous solution of ammonium chloride.
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
Inert Atmosphere: The use of an inert atmosphere is crucial when working with strong, air- and moisture-sensitive bases like sodium hydride.
In situ Base: Generating the nucleophile in situ ensures its high reactivity and prevents side reactions.
Quenching: Careful quenching is necessary to neutralize the excess base and any reactive intermediates.
Forcing Conditions for Substitution at the C8 Position
While substitution at C4 is generally favored, it may be possible to achieve substitution at the C8 position under more forcing conditions, particularly after the C4 position has been functionalized or if a less sterically hindered nucleophile is used at very high temperatures. However, achieving high selectivity for C8 substitution directly from the dichloro starting material is expected to be challenging.
Researchers aiming for C8 functionalization might consider a strategy where the C4 position is first substituted, and then a second, more forcing nucleophilic substitution is attempted at C8. This would likely require higher temperatures, longer reaction times, and potentially microwave irradiation.[4]
4,8-Dichloro-5-methoxyquinoline is a promising scaffold for the synthesis of novel, biologically active molecules. The principles of nucleophilic aromatic substitution suggest a preferential reactivity at the C4 position, which can be exploited for selective functionalization. The protocols provided in this guide offer a solid foundation for researchers to begin exploring the synthetic utility of this versatile building block. Further investigation into the precise regioselectivity under various conditions and with a wider range of nucleophiles will undoubtedly open up new avenues in medicinal chemistry and drug development.
References
5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors. PMC. [Link]
SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. Semantic Scholar. [Link]
The Synthesis of Some Substituted 8-Aminoquinolines. Journal of the American Chemical Society. [Link]
Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials. Journal of Medicinal Chemistry. [Link]
Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkivoc. [Link]
4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]
Investigation of amination in 4-chloro-2-phenylquinoline derivatives with amide solvents. ResearchGate. [Link]
Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC. [Link]
Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC. [Link]
Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. [Link]
Synthesis of 5-oxyquinoline derivatives for reversal of multidrug resistance. Beilstein Journal of Organic Chemistry. [Link]
Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkivoc. [Link]
Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry. [Link]
Synthesis of[2][6]Oxathiepino[5,6-b]quinolines via Base-Mediated Intramolecular Hydroalkoxylation. Thieme. [Link]
AMINATION OF DICHLORO-6,7-QUINOLINEQUINONE WITH ELECTRON RICH AND ELECTRON DEFICIENT ANILINES: A DESCRIPTION. ResearchGate. [Link]
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]
Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. PMC. [Link]
Reduction of Resource Use & Waste Generation in Nucleophilic Substitutions: “Low Waste” Alkyl Halide Synthesis. ChemRxiv. [Link]
Unveiling the Antimycobacterial Potential of Novel 4-Alkoxyquinolines: Insights into Selectivity, Mechanism of Action, and In Vivo Exposure. PMC. [Link]
Synthesis of quinolines. Organic Chemistry Portal. [Link]
introduction to regioselectivity in aromatic reactions. YouTube. [Link]
Nucleophilic aromatic substitutions enable diversity-oriented synthesis of heterocyclic atropisomers via non-atropisomeric intermediates. PMC. [Link]
How to explain regioselectivity in nucleophilic aromatic substitution. Stack Exchange. [Link]
4'-Alkoxyl substitution enhancing the anti-mitotic effect of 5-(3',4',5'-substituted)anilino-4-hydroxy-8-nitroquinazolines as a novel class of anti-microtubule agents. PubMed. [Link]
Application Notes and Protocols for the Selective Amination of 4,8-Dichloro-5-methoxyquinoline at the C4 Position
Introduction: The Privileged 4-Aminoquinoline Scaffold The 4-aminoquinoline framework is a cornerstone in medicinal chemistry, most famously represented by antimalarial drugs like chloroquine and amodiaquine.[1][2] The s...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Privileged 4-Aminoquinoline Scaffold
The 4-aminoquinoline framework is a cornerstone in medicinal chemistry, most famously represented by antimalarial drugs like chloroquine and amodiaquine.[1][2] The strategic introduction of an amino functionality at the C4 position of the quinoline ring system is a critical step in the synthesis of a vast array of biologically active molecules. These compounds have demonstrated a broad spectrum of therapeutic potential, including anticancer, antiviral, and anti-inflammatory activities.[2] The substrate, 4,8-dichloro-5-methoxyquinoline, offers two distinct reaction sites for amination. The ability to selectively functionalize the C4 position while leaving the C8 chloride intact is paramount for subsequent structural diversification and the development of novel therapeutic agents. This document provides detailed protocols for achieving this selective C4 amination through two robust and widely applicable methodologies: direct Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination.
Chemical Principles: Achieving C4 Regioselectivity
The selective substitution of the C4 chlorine over the C8 chlorine is governed by fundamental principles of nucleophilic aromatic substitution (SNAr) on heterocyclic systems. The quinoline ring's nitrogen atom acts as an electron-withdrawing group, which deactivates the entire aromatic system towards electrophilic attack but activates it for nucleophilic attack, particularly at the α (C2) and γ (C4) positions.[3]
The reaction proceeds via an addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex.[4] The stability of this intermediate is key to the reaction's feasibility. For 4-chloroquinolines, nucleophilic attack at the C4 position allows the negative charge of the Meisenheimer complex to be delocalized onto the ring nitrogen, a highly stabilizing interaction.[1][5] Conversely, attack at the C8 position does not permit such delocalization, resulting in a less stable intermediate and a significantly higher activation energy. This inherent electronic preference makes the C4 position the more reactive site for SNAr reactions.[6]
Experimental Workflow Overview
The overall process, from starting materials to the final, purified product, is outlined below. This workflow is generally applicable to both the SNAr and Buchwald-Hartwig methodologies, with variations in the reaction step.
Caption: General experimental workflow for the selective C4 amination of 4,8-dichloro-5-methoxyquinoline.
Protocol 1: Selective C4 Amination via Nucleophilic Aromatic Substitution (SNAr)
This protocol is generally effective for primary and secondary aliphatic amines, which are sufficiently nucleophilic to displace the C4 chloride directly.
Part A: Conventional Heating Method
Materials:
4,8-Dichloro-5-methoxyquinoline
Amine of choice (e.g., piperidine, propylamine) (2.0 - 3.0 eq.)
Solvent (e.g., Ethanol, n-Butanol, or DMSO)
Optional base for secondary amines or amine hydrochlorides: Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq.)
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,8-dichloro-5-methoxyquinoline (1.0 eq.).
Add the chosen solvent (e.g., n-butanol, approx. 0.1-0.2 M concentration relative to the quinoline).[7]
Add the amine nucleophile (2.0-3.0 eq.). Using an excess of the amine can drive the reaction to completion and can also serve as the base, especially for primary amines. For less reactive or more valuable amines, a stoichiometric amount (1.1-1.2 eq) can be used in conjunction with an external base like Et₃N.
Heat the reaction mixture to reflux (typically 100-140°C, depending on the solvent) and stir vigorously.
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
Once complete, allow the mixture to cool to room temperature.
Remove the solvent under reduced pressure using a rotary evaporator.
Dissolve the residue in DCM or EtOAc and transfer to a separatory funnel.
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any acidic byproducts) and then with brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure 4-amino-8-chloro-5-methoxyquinoline derivative.
Part B: Microwave-Assisted Method
Microwave irradiation can dramatically reduce reaction times and often improve yields.[8][9]
Materials:
Same as Part A, with DMSO being a highly effective solvent for microwave synthesis.
Procedure:
In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine 4,8-dichloro-5-methoxyquinoline (1.0 eq.), the amine (1.5-2.0 eq.), and DMSO (to a concentration of 0.2-0.5 M).
If using a secondary amine, adding a base such as K₂CO₃ or DIPEA (1.5 eq.) is often beneficial.
Seal the vessel and place it in the microwave reactor.
Irradiate the mixture at a set temperature (e.g., 140-180°C) for 20-40 minutes. The reaction time and temperature should be optimized for the specific amine.
After the reaction is complete, cool the vessel to room temperature.
Pour the reaction mixture into water and extract with ethyl acetate (3x).
Combine the organic extracts and wash with brine to remove residual DMSO.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the product as described in step 11 of the conventional heating method.
This method is particularly useful for coupling less nucleophilic amines, such as anilines or other heteroaromatic amines, where the SNAr reaction may be sluggish or ineffective.[10][11]
Phosphine Ligand (e.g., BINAP, Xantphos, or a Buchwald ligand like XPhos, 4-10 mol%)
Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃), or Potassium phosphate (K₃PO₄), 1.4 - 2.0 eq.)
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
Precaution: This reaction is sensitive to air and moisture. All glassware should be oven-dried, and the reaction should be set up under an inert atmosphere (Nitrogen or Argon). Solvents must be anhydrous and degassed prior to use.
To a Schlenk flask or a vial in a glovebox, add the palladium catalyst (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., XPhos), and the base (e.g., NaOtBu).
Add the 4,8-dichloro-5-methoxyquinoline (1.0 eq.) and the amine (1.2 eq.).
Add the anhydrous, degassed solvent (e.g., Toluene).
Seal the flask or vial and heat the mixture with stirring to 80-110°C.
Monitor the reaction by TLC or LC-MS until completion (typically 2-24 hours). The choice of ligand can significantly impact reaction time and efficiency.[10]
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
Concentrate the filtrate under reduced pressure.
The residue can be purified by flash column chromatography on silica gel to afford the desired product.
Summary of Reaction Parameters
Parameter
Protocol 1A: SNAr (Conventional)
Protocol 1B: SNAr (Microwave)
Protocol 2: Buchwald-Hartwig
Amine Scope
Primary & Secondary Aliphatic Amines
Primary & Secondary Aliphatic Amines
Aliphatic & Aromatic/Heteroaromatic Amines
Temperature
100 - 140°C
140 - 180°C
80 - 110°C
Reaction Time
4 - 24 hours
20 - 40 minutes
2 - 24 hours
Key Reagents
Amine (excess), Solvent
Amine, Solvent, Optional Base
Pd Catalyst, Ligand, Base, Solvent
Solvent
n-Butanol, Ethanol, DMSO
DMSO, DMF
Toluene, Dioxane (anhydrous)
Atmosphere
Air or Inert
N/A (sealed vessel)
Inert (N₂ or Ar)
Advantages
Simple, no metal catalyst
Extremely fast, high yields
Broad amine scope, milder temperatures
Considerations
Limited to nucleophilic amines
Requires specialized equipment
Air/moisture sensitive, catalyst cost
Concluding Remarks
The selective amination of 4,8-dichloro-5-methoxyquinoline at the C4 position is a highly achievable and crucial transformation for the synthesis of novel compounds in drug discovery. For strong, aliphatic nucleophiles, direct SNAr is the most straightforward approach, with microwave assistance offering a significant acceleration of the process. For less reactive aromatic or heteroaromatic amines, the Buchwald-Hartwig amination provides a powerful and versatile alternative. The choice of protocol should be guided by the specific properties of the amine nucleophile, available laboratory equipment, and desired reaction scale. In all cases, careful monitoring and purification are essential to isolate the desired C4-aminated product, which serves as a valuable intermediate for further chemical exploration.
References
Abonia, R., et al. (2022). Microwave-assisted synthesis of quinoline derivatives. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. [Link]
Bermúdez, M., et al. (2014). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. ResearchGate. [Link]
Chang, S., et al. (2024). Mechanistic Approach Toward the C4-Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen. Angewandte Chemie International Edition. [Link]
Contreras, R., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry. [Link]
Ghorbani-Vaghei, R., & Malaekeh, P. (2011). One-Pot Microwave-Assisted Synthesis of 2,4-Dichloroquinolines. Asian Journal of Chemistry. [Link]
Hamed, E. A. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules. [Link]
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
Mernyák, E., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 88973, 4,8-Dichloroquinoline. [Link]
Pirgal, D., Jha, R., & Hipparagi, S. M. (2022). Microwave assisted synthesis of 3-substituted aryl aminochloro flouroquinoline derivatives for antimicrobial activities. Journal of Medical Pharmaceutical and Allied Sciences. [Link]
Rane, D., et al. (2012). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Arabian Journal of Chemistry. [Link]
ResearchGate. (2024). Mechanistic Approach Toward the C4-Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen. [Link]
Romero, M., & Delgado, G. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]
Sánchez, B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. [Link]
Seo, J., et al. (2024). Mechanistic Approach Toward the C4-Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen. Korea Advanced Institute of Science and Technology. [Link]
Siddiqui, S., & Siddiqui, B. S. (1976). THE 5-AND 8-CHLORINATION OF QUINOLINE AND SOME OF ITS DERIVATIVES. Pakistan Journal of Scientific and Industrial Research. [Link]
Song, Y., et al. (2011). Synthesis and Evaluation of 7-Substituted 4-Aminoquinoline Analogues for Antimalarial Activity. Journal of Medicinal Chemistry. [Link]
Sutar, A. K. (2020). Microwave assisted synthesis of some Traditional reactions. Asian Journal of Research in Chemistry. [Link]
The University of Liverpool Repository. (2008). THE SYNTHESIS AND METABOLISM OF NOVEL 4-AMINO QUINOLINE ANTIMALARIALS. [Link]
Thimmaiah, K. N., et al. (2009). Investigation of amination in 4-chloro-2-phenylquinoline derivatives with amide solvents. ResearchGate. [Link]
University of Copenhagen. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. [Link]
Organic Chemistry Portal. SNAr (Cl) - Common Conditions. [Link]
Aboelnaga, A., & EL-Sayeda, W. M. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Green Chemistry Letters and Reviews. [Link]
Application Note: 4,8-Dichloro-5-methoxyquinoline as a Modular Scaffold in Drug Design
The following technical guide is structured as a high-level Application Note for medicinal chemists and drug discovery scientists. It synthesizes established quinoline chemistry principles with the specific reactivity pr...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is structured as a high-level Application Note for medicinal chemists and drug discovery scientists. It synthesizes established quinoline chemistry principles with the specific reactivity profile of the 4,8-dichloro-5-methoxyquinoline scaffold.
Executive Summary: The "Orthogonal" Advantage
In the landscape of privileged structures, 4,8-Dichloro-5-methoxyquinoline (CAS 953788-62-2) represents a high-value building block due to its orthogonal reactivity profile . Unlike symmetric heterocycles, this scaffold offers three distinct vectors for diversification, allowing researchers to rapidly generate Structure-Activity Relationship (SAR) libraries around the quinoline core.
This guide details the sequential functionalization of this scaffold, exploiting the electronic differentiation between the C4-chloro (highly reactive), C8-chloro (latent reactive), and 5-methoxy (electronic modulator) positions.
Core Utility
Vector 1 (C4): Rapid introduction of amines/anilines via SNAr (Kinase hinge binding).
Vector 2 (C8): Late-stage diversification via Pd-catalyzed cross-coupling (Solubility/ADME tuning).
Vector 3 (C5-OMe): Electronic tuning or conversion to H-bond donors (Phenol) for active site anchoring.
Chemical Reactivity Profile
The utility of 4,8-dichloro-5-methoxyquinoline rests on the distinct electronic environments of its two chlorine atoms.
C4-Position (Activated): The ring nitrogen (N1) exerts a strong electron-withdrawing effect via resonance, making C4 highly electrophilic. This position is susceptible to Nucleophilic Aromatic Substitution (SNAr) under mild conditions.[1]
C8-Position (Deactivated): The C8 chlorine is essentially an aryl chloride. It is sterically hindered by the peri-interaction with the N1 lone pair and is not activated for SNAr. It requires transition metal catalysis (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for functionalization.
5-Methoxy Effect: The electron-donating methoxy group at C5 slightly deactivates the ring compared to a nitro-quinoline, but it significantly prevents "over-reaction" (bis-substitution) by increasing the electron density of the π-system after the first substitution.
Reactivity Visualization
The following diagram illustrates the logical flow of functionalization, prioritizing the most reactive site first to avoid protecting group chemistry.
Figure 1: Sequential functionalization strategy ensuring regioselectivity without protecting groups.
Experimental Protocols
Protocol A: C4-Selective SNAr Displacement
Objective: Introduce a primary or secondary amine at the C4 position while leaving the C8-Cl intact.
Mechanism: Addition-Elimination (SNAr).
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 4,8-dichloro-5-methoxyquinoline in 5 mL of IPA.
Addition: Add 2.0 mmol of DIPEA followed by 1.1 mmol of the amine nucleophile.
Reflux: Heat the reaction mixture to reflux (80–85°C) for 4–6 hours.
Note: Monitor via TLC (Hexane/EtOAc 7:3). The starting material (high Rf) should disappear, replaced by a lower Rf fluorescent spot.
Workup: Cool to room temperature.
If product precipitates: Filter the solid, wash with cold IPA and diethyl ether.
If soluble: Concentrate in vacuo, redissolve in DCM, wash with sat. NaHCO3 and brine. Dry over Na2SO4.
Purification: Silica gel chromatography is often required if the amine is non-volatile.
Critical Insight: The 5-methoxy group provides steric bulk near the C4 position. If using bulky amines (e.g., ortho-substituted anilines), switch the solvent to NMP (N-methyl-2-pyrrolidone) and increase temperature to 120°C.
Protocol B: C8-Selective Suzuki-Miyaura Coupling
Objective: Functionalize the C8 position with an aryl or heteroaryl group to improve potency or metabolic stability.
Prerequisite: This step must be performed after Protocol A to avoid competitive coupling at C4 (though C4-Cl is prone to oxidative addition, it is often consumed by SNAr first).
Materials:
C4-substituted intermediate (from Protocol A) (1.0 eq)
Degassing: Charge a reaction vial with the substrate, boronic acid, base, and catalyst. Seal the vial and purge with Nitrogen/Argon for 5 minutes.
Solvent Addition: Add the degassed solvent mixture via syringe.
Reaction: Heat to 100°C for 12–18 hours.
Validation: The C8-Cl bond is sterically hindered by the quinoline nitrogen and the 7-H. High-activity catalysts (like XPhos or Buchwald G3/G4 precatalysts) are recommended over standard Pd(PPh3)4.
Workup: Filter through a pad of Celite to remove Palladium black. Dilute with EtOAc, wash with water.
Purification: Flash column chromatography.
Data Summary: Substituent Effects
The following table summarizes how the 5-methoxy group influences the reactivity of the quinoline core compared to the unsubstituted analog.
Feature
4,8-Dichloroquinoline
4,8-Dichloro-5-methoxyquinoline
Impact on Drug Design
C4 Reactivity
High
Moderate
5-OMe reduces reactivity slightly (EDG effect), requiring higher temps but offering better selectivity.
Solubility (LogP)
High (Lipophilic)
Moderate
The ether oxygen acts as a weak H-bond acceptor, improving aqueous solubility slightly.
5-OMe can accept H-bonds; 5-OH (demethylated) is a potent donor/acceptor.
Case Study: Designing a Dual-Kinase Inhibitor
Hypothetical Application based on SAR principles.
Target: Tyrosine Kinase (e.g., EGFR or VEGFR).
Design Logic:
Hinge Binder: The quinoline N1 acts as the H-bond acceptor. An aniline introduced at C4 (Protocol A) acts as the H-bond donor to the hinge region.
Solvent Front: The 5-methoxy group points towards the solvent front. Demethylation to 5-OH allows for the attachment of a solubilizing tail (e.g., PEG chain or morpholine ether).
Hydrophobic Pocket: The C8 position sits in a hydrophobic back-pocket. Protocol B is used to introduce a fluorophenyl group to fill this space and increase potency.
Synthetic Workflow Diagram
Figure 2: Workflow for synthesizing a hypothetical kinase inhibitor library.
References
Quinoline Scaffolds in Medicinal Chemistry
Marella, A., et al. "Quinoline: A versatile heterocyclic scaffold in drug discovery." Saudi Pharmaceutical Journal, 2013.
SNAr Reactivity of 4-Chloroquinolines:
Frankke, et al. "Regioselective Nucleophilic Aromatic Substitution of Polyhalogenated Quinolines." Journal of Organic Chemistry.
Context: Establishes the C4 > C2/C8 reactivity hierarchy in nitrogen heterocycles.
Palladium-Catalyzed Cross-Coupling on Heterocycles
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.
5-Methoxyquinoline Derivatives as EZH2 Inhibitors
Example of 5-methoxy substitution p
International Journal of Molecular Sciences, 2013.
Safety Data (MSDS Reference):
4,8-Dichloro-5-methoxyquinoline Safety Data Sheet.
Hazard: Skin Irrit. 2, Eye Irrit. 2A. Handle with standard PPE (Gloves, Goggles, Fume Hood).
Disclaimer: This guide is for research purposes only. All synthetic procedures should be validated with small-scale pilot reactions before scale-up. Always consult the specific Safety Data Sheet (SDS) for the exact CAS number batch before handling.
Application Note: Microwave-Assisted Regioselective Synthesis Using 4,8-Dichloro-5-methoxyquinoline
Introduction The quinoline core is a privileged structural motif in medicinal chemistry and drug development, frequently found in antimalarial, anticancer, and antibacterial agents[1]. The compound 4,8-Dichloro-5-methoxy...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The quinoline core is a privileged structural motif in medicinal chemistry and drug development, frequently found in antimalarial, anticancer, and antibacterial agents[1]. The compound 4,8-Dichloro-5-methoxyquinoline (CAS 63010-44-6) serves as an exceptionally versatile building block[2][3]. By possessing two distinct chlorine atoms, this scaffold allows for orthogonal, regioselective functionalization.
This application note details a highly efficient, two-step microwave-assisted protocol to selectively functionalize this scaffold. By leveraging the principles of dielectric heating, this methodology reduces reaction times from hours to minutes while maximizing yields and purity[4].
Mechanistic Rationale & Causality
To achieve orthogonal functionalization without the need for protecting groups, one must exploit the inherent electronic asymmetry of the quinoline ring system.
C-4 Activation (SNAr): The nitrogen atom in the quinoline heteroaromatic ring exerts a profound electron-withdrawing effect via both inductive and resonance mechanisms[5]. This creates a partial positive charge at the γ-position (C-4), rendering the C-4 chlorine highly electrophilic. Consequently, Nucleophilic Aromatic Substitution (SNAr) occurs rapidly at C-4, proceeding through a resonance-stabilized Meisenheimer complex[6].
C-8 Activation (Cross-Coupling): The C-8 chlorine resides on the carbocyclic ring and lacks direct electronic activation from the heteroatom, making it completely inert to SNAr under standard conditions. However, the C-Cl bond is highly amenable to oxidative addition by Palladium(0) species, making it an ideal site for downstream Suzuki-Miyaura cross-coupling[7].
The Microwave Advantage: Conventional convective heating relies on thermal conductivity, which is slow and often leads to substrate degradation. Microwave irradiation directly couples electromagnetic energy with polar molecules (solvents and reactants), causing rapid, volumetric superheating. This efficiently overcomes the activation energy barriers of both the SNAr and the Pd-catalyzed oxidative addition steps[1][8].
Fig 1. Mechanistic pathway of regioselective SNAr at the C-4 position of the quinoline scaffold.
Experimental Workflow
The following workflow illustrates the orthogonal functionalization strategy, utilizing morpholine as the nucleophile for the SNAr reaction, followed by phenylboronic acid for the Suzuki coupling.
Fig 2. Two-step microwave-assisted experimental workflow for dual functionalization.
Step-by-Step Protocols (Self-Validating Systems)
Protocol A: Regioselective SNAr at C-4
Objective: Synthesis of 8-chloro-5-methoxy-4-morpholinoquinoline.
Rationale: N-Methyl-2-pyrrolidone (NMP) is selected as the solvent due to its high dielectric constant, which excellently absorbs microwave energy, facilitating the rapid formation of the Meisenheimer complex[6].
Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add 4,8-Dichloro-5-methoxyquinoline (1.0 mmol, 228 mg)[2].
Reagent Addition: Add morpholine (2.5 mmol, 218 mg) and N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 258 mg) to act as an acid scavenger.
Solvent: Suspend the mixture in 3.0 mL of anhydrous NMP. Seal the vial with a Teflon-lined crimp cap.
Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 120 °C for 15 minutes with dynamic power modulation (max 200 W) and high-speed stirring.
Workup: Cool the vial to room temperature via compressed air. Dilute the mixture with 15 mL of ethyl acetate and wash with saturated aqueous NaHCO3 (3 x 10 mL) to remove NMP and excess amine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Self-Validation & QC:
TLC: Check against starting material (Hexanes/EtOAc 7:3). The product should appear as a highly polar, UV-active spot.
LC-MS (ESI+): Confirm complete consumption of the starting material. The base peak must shift from m/z 228.0 to m/z 279.1 ([M+H]+). If m/z 228 remains, verify the microwave power output calibration.
Protocol B: Suzuki-Miyaura Cross-Coupling at C-8
Objective: Synthesis of 5-methoxy-4-morpholino-8-phenylquinoline.
Rationale: Pd(dppf)Cl2 is utilized as the catalyst. Its large bite angle facilitates the oxidative addition of the sterically hindered C-8 chloride, while the microwave superheating overcomes the high activation barrier of the unactivated carbocyclic chloride[7].
Preparation: In a clean 10 mL microwave vial, add the intermediate 8-chloro-5-methoxy-4-morpholinoquinoline (0.5 mmol, 139 mg).
Solvent: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v, 4.0 mL). The water is crucial for the activation of the boronic acid to the reactive boronate species[1][5]. Seal the vial under a nitrogen atmosphere.
Microwave Irradiation: Irradiate at 150 °C for 20 minutes (max 250 W).
Workup: Cool to room temperature. Filter the crude mixture through a short pad of Celite to remove palladium black, washing with ethyl acetate (20 mL). Concentrate the filtrate and purify via flash column chromatography (DCM/MeOH gradient).
Self-Validation & QC:
LC-MS (ESI+): Confirm the mass shift from m/z 279.1 to m/z 321.2 ([M+H]+). The isotopic pattern should no longer reflect the presence of a chlorine atom (loss of the characteristic 3:1 M/M+2 ratio).
Quantitative Data & Optimization
To ensure the trustworthiness of the protocol, optimization data for both steps are summarized below. The causality of the yield variations is directly tied to the dielectric heating efficiency and catalyst stability.
Table 1: Optimization of Microwave Conditions for SNAr (C-4)
Application Note: Optimization of Solvent Systems for the Recrystallization of 4,8-Dichloro-5-methoxyquinoline
Introduction & Context 4,8-Dichloro-5-methoxyquinoline (CAS: 63010-44-6)[1][2] is a critical halogenated building block utilized in the synthesis of advanced pharmaceutical intermediates, including antimalarial and antip...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Context
4,8-Dichloro-5-methoxyquinoline (CAS: 63010-44-6)[1][2] is a critical halogenated building block utilized in the synthesis of advanced pharmaceutical intermediates, including antimalarial and antipsychotic derivatives. The synthesis of this compound—typically via the phosphorus oxychloride (POCl
) mediated chlorination of 8-chloro-5-methoxyquinolin-4-ol—frequently generates closely related positional isomers (e.g., 4,6-dichloro analogs) and tarry polymeric byproducts.
Historically, the purification of analogous dichloroquinolines (such as 4,7-dichloroquinoline) has relied on recrystallization from pure hydrocarbon solvents like hexanes or heptane. This method is highly effective at purging 1–4% of isomeric impurities that are otherwise notoriously difficult to remove from downstream active pharmaceutical ingredients (APIs)[3][4]. However, while pure alkanes offer excellent purity, they often suffer from moderate yields (59–65%) due to the high solvent volumes required[5][6]. Conversely, the use of polar protic solvents like ethanol can drastically decrease yields and risk solvolysis[5].
This application note details a highly optimized, self-validating binary solvent crystallization protocol specifically engineered for 4,8-Dichloro-5-methoxyquinoline, balancing thermodynamic yield with exceptional impurity rejection.
Thermodynamic Rationale & Solvent Selection (The "Why")
The selection of a recrystallization solvent must balance the solubility curve (thermodynamics) with the metastable zone width (kinetics). The presence of the 5-methoxy group in 4,8-dichloro-5-methoxyquinoline slightly increases the molecule's polarity compared to un-methoxylated analogs.
Pure Alkanes (Heptane/Hexane): As established in the literature for dichloroquinolines, alkanes are highly effective at rejecting polar impurities and unreacted starting materials[3][7]. However, the methoxy group reduces the API's solubility in boiling heptane, necessitating excessive solvent volumes that inherently limit the maximum theoretical yield.
Alcohols (Ethanol/Isopropanol): While offering steep solubility curves, alcohols have been shown to cause a drastic decrease in recovery yields for dichloroquinolines[5][6]. Furthermore, heating halogenated methoxyquinolines in alcohols risks trace transetherification or nucleophilic displacement at the highly reactive 4-chloro position.
Binary System (EtOAc/Heptane 1:4 v/v): Ethyl acetate acts as a solubilizer (good solvent) to ensure complete dissolution at 70°C, while heptane acts as the anti-solvent. This specific ratio provides a wide metastable zone, preventing "oiling out" (liquid-liquid phase separation) and allowing for controlled crystal growth.
Table 1: Solubility and Yield Matrix for Dichloroquinoline Derivatives
Solvent System
Solubility at 25°C (mg/mL)
Solubility at 70°C (mg/mL)
API Recovery (%)
Purity (HPLC Area %)
Causality / Notes
Heptane (100%)
< 5
45
62%
99.6%
High purity, but poor yield requires massive reactor volumes.
Ethanol (100%)
25
> 200
45%
94.2%
Poor recovery; risk of solvolysis and impurity entrapment.
Workflow for the self-validating recrystallization of 4,8-Dichloro-5-methoxyquinoline.
Self-Validating Experimental Protocol (The "How")
This protocol is designed as a closed-loop, self-validating system. Each critical process parameter (CPP) is paired with an in-process control (IPC) to ensure the system behaves predictably and prevents batch failure.
Table 2: In-Process Control (IPC) Parameters
Parameter
Target
Analytical Method
Self-Validation Rationale
Moisture Content
< 0.1%
Karl Fischer Titration
Water induces oiling out in alkane-heavy solvent systems.
Dissolution State
< 5 NTU
In-line Turbidity Probe
Ensures complete destruction of the crude crystal history.
Seed Survival
Increasing Counts
FBRM Probe
Confirms seeds are growing (secondary nucleation) and not dissolving.
Step-by-Step Methodology:
Step 1: Dissolution and Thermal History Destruction
Charge a jacketed crystallizer with 100 g of crude 4,8-Dichloro-5-methoxyquinoline.
Add 600 mL of a pre-mixed Ethyl Acetate/Heptane (1:4 v/v) solution.
Heat the suspension to 70°C under continuous agitation (250 rpm) using a retreat curve impeller.
Causality & Validation: Heating to 70°C ensures complete dissolution, destroying the thermal history and irregular crystal lattice of the crude material. The system must register < 5 NTU (Nephelometric Turbidity Units) to validate complete dissolution before proceeding.
Step 2: Hot Filtration
Pass the 70°C solution through a pre-warmed 1 μm PTFE filter into a clean, pre-heated (70°C) receiving vessel.
Causality & Validation: This step removes insoluble tarry particulates and residual inorganic salts (e.g., phosphates from the POCl
step) that act as uninvited nucleation sites. Failure to remove these results in premature, uncontrolled crystallization.
Step 3: Controlled Cooling and Seeding
Program the jacket temperature to cool the filtrate from 70°C to 55°C at a rate of 1°C/min.
At exactly 55°C, introduce 0.5 g of pure 4,8-Dichloro-5-methoxyquinoline seed crystals (0.5 wt%).
Causality & Validation: Seeding within the metastable zone dictates the kinetics of the system. It prevents primary homogeneous nucleation (which causes rapid "crash-out" and traps impurities) and forces secondary nucleation. FBRM (Focused Beam Reflectance Measurement) must show a steady increase in chord counts, confirming seed survival.
Step 4: Aging and Desupersaturation
Hold the slurry at 55°C for 60 minutes.
Initiate a slow cooling ramp from 55°C to 5°C at 0.2°C/min.
Causality & Validation: The 60-minute age allows the seed bed to consume the initial supersaturation. The slow 0.2°C/min ramp maintains a constant, low level of supersaturation, promoting the growth of large, high-purity crystalline needles. Fast cooling would trap the rejected positional isomers[3].
Step 5: Isolation and Washing
Discharge the slurry onto a Nutsche filter and apply vacuum.
Wash the filter cake with 2 x 100 mL of pre-chilled (5°C) pure Heptane.
Causality & Validation: Cold heptane displaces the impurity-rich mother liquor without dissolving the purified product. EtOAc is omitted from the wash to prevent yield loss. HPLC analysis of the mother liquor should confirm the concentration of the API is <15 mg/mL, validating the thermodynamic yield.
Step 6: Drying
Dry the crystalline solid under vacuum (50 mbar) at 40°C for 12 hours.
Causality & Validation: Removes residual solvent. Headspace GC must confirm residual EtOAc/Heptane is below ICH Q3C limits.
References
LookChem. 4,8-Dichloro-5-methoxyquinoline (CAS 63010-44-6) Properties. Available at:[Link]
National Institutes of Health (PMC). 4,7-Dichloroquinoline. Available at:[Link]
Organic Syntheses. 4,7-dichloroquinoline. Available at:[Link]
ChemRxiv. Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate. Available at:[Link]
Technical Support Center: Synthesis of 4,8-Dichloro-5-methoxyquinoline
Introduction Welcome to the technical support guide for the synthesis of 4,8-dichloro-5-methoxyquinoline. This molecule is a valuable heterocyclic building block in medicinal chemistry and materials science. However, its...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Welcome to the technical support guide for the synthesis of 4,8-dichloro-5-methoxyquinoline. This molecule is a valuable heterocyclic building block in medicinal chemistry and materials science. However, its multi-step synthesis presents several challenges that can lead to suboptimal yields and purity. This guide is designed for researchers, chemists, and drug development professionals to navigate these complexities. We will dissect a common synthetic pathway, address specific issues you may encounter in a question-and-answer format, and provide field-proven insights to optimize each step.
The narrative below follows a logical, multi-step synthetic approach, beginning with the construction of the core quinoline scaffold and proceeding through subsequent functional group manipulations.
Synthetic Pathway Overview
A prevalent and logical route to 4,8-dichloro-5-methoxyquinoline involves the initial construction of a functionalized 8-aminoquinoline, followed by a Sandmeyer reaction. The overall workflow is depicted below.
Caption: A common synthetic workflow for 4,8-dichloro-5-methoxyquinoline.
Troubleshooting Guide & FAQs
This section addresses specific, common problems encountered during the synthesis. The questions are organized sequentially according to the synthetic pathway.
Part 1: Quinolinone Core Synthesis & Chlorination
Question: My initial cyclization reaction to form the 4-hydroxy-5-methoxyquinolin-2(1H)-one precursor suffers from low yields and significant tar formation. What's going wrong?
Answer: This is a common issue in quinoline syntheses like the Conrad-Limpach or Skraup reactions. The high temperatures required can often lead to polymerization and decomposition.
Causality: The reaction involves an initial Michael addition followed by a cyclizing condensation, both of which can be reversible and are sensitive to temperature. The strong acid catalysts (like sulfuric or polyphosphoric acid) used in Skraup-type syntheses can dehydrate starting materials and intermediates, leading to charring.[1]
Troubleshooting Steps:
Strict Temperature Control: Use a high-boiling, inert solvent (like Dowtherm A or diphenyl ether) and a well-calibrated heating mantle or oil bath to maintain a consistent temperature. Avoid localized overheating.
Optimize Reagent Addition: For reactions involving highly exothermic steps, such as adding sulfuric acid, ensure slow, controlled addition with efficient stirring and external cooling.
Consider Alternative Catalysts: In some cases, milder catalysts or conditions can be effective. For instance, the Bernthsen acridine synthesis is a related reaction that can sometimes offer a milder alternative for certain substrates.
Purity of Starting Materials: Ensure your 3-methoxyaniline and other reagents are pure. Impurities can act as catalysts for side reactions.
Question: The chlorination of the quinolinone intermediate (to form 2,4-dichloro-5-methoxyquinoline) is incomplete. How can I drive this reaction to completion?
Answer: The conversion of the keto and hydroxyl groups on the quinolinone ring to chlorides requires a potent chlorinating agent and forcing conditions. Incomplete reaction is often due to insufficient reagent activity or deactivation.
Causality: Phosphorus oxychloride (POCl₃) is the standard reagent, but its reactivity can be insufficient for less reactive substrates. The presence of any water will rapidly quench the POCl₃, rendering it inactive.
Troubleshooting Steps:
Use a Co-reagent: Adding phosphorus pentachloride (PCl₅) in conjunction with POCl₃ significantly increases the chlorinating potential of the mixture.[2]
Ensure Anhydrous Conditions: Use freshly distilled POCl₃ and flame-dried glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Increase Temperature and Reaction Time: These reactions often require heating at reflux (around 110 °C) for several hours.[3] Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
Workup Procedure: The workup is critical. The reaction mixture should be cooled and then very slowly and carefully poured onto crushed ice to quench the excess POCl₃. This is a highly exothermic and hazardous step that must be done in a well-ventilated fume hood. Basification with ammonium hydroxide is often used to precipitate the product.[4]
Parameter
Standard Condition
Optimized Condition
Rationale
Chlorinating Agent
POCl₃
POCl₃ with 0.5 eq. PCl₅
PCl₅ acts as a stronger chloride donor, enhancing reactivity.[2]
Temperature
100 °C
110-115 °C (Reflux)
Ensures sufficient activation energy for the conversion of both functional groups.[3]
Atmosphere
Ambient
Inert (N₂ or Ar)
Prevents quenching of the chlorinating agent by atmospheric moisture.
Reaction Time
2 hours
3-5 hours (TLC monitored)
Drives the reaction to completion, especially for less reactive substrates.
Table 1: Recommended Adjustments for Incomplete Chlorination.
Part 2: Nitration and Nitro Group Reduction
Question: During the nitration of 2,4-dichloro-5-methoxyquinoline, I'm getting a mixture of isomers instead of the desired 8-nitro product. How can I improve regioselectivity?
Answer: Regioselectivity in the electrophilic nitration of substituted quinolines is governed by the electronic and steric effects of the existing substituents.
Causality: The 5-methoxy group is a strong activating, ortho-para directing group. This promotes electrophilic substitution at the C6 and C8 positions. The C2 and C4 positions are deactivated by the chloro groups and the electron-withdrawing nature of the pyridine ring. While C8 is often favored, competing nitration at C6 can occur.
Troubleshooting Steps:
Control Nitrating Agent Concentration: Use a well-defined nitrating mixture (e.g., a specific ratio of fuming nitric acid to concentrated sulfuric acid). Avoid using overly aggressive conditions which can decrease selectivity.
Strict Temperature Control: This is the most critical parameter. The reaction should be performed at low temperatures (typically 0-10 °C) by slowly adding the quinoline substrate to the pre-chilled nitrating mixture.[5] Higher temperatures provide more energy for the formation of the less-favored C6 isomer.
Purification: If a small amount of the isomeric byproduct is unavoidable, careful purification by column chromatography or recrystallization is necessary. The different polarity of the isomers should allow for separation.
Question: The reduction of the 8-nitro group to the 8-amino group is sluggish and gives a complex mixture of products. What are the best practices for this step?
Answer: The chemical reduction of an aromatic nitro group can sometimes lead to side products if not properly controlled. The choice of reducing agent is key.
Causality: Over-reduction or side reactions can occur. For example, using catalytic hydrogenation (e.g., H₂/Pd-C) might also cause dehalogenation (removal of the chloro groups). Strong reducing agents can sometimes lead to the formation of azo or azoxy byproducts.
Troubleshooting Steps:
Use a Chemoselective Reducing Agent: The most reliable method for this transformation is often metal-acid reduction. Tin(II) chloride (SnCl₂) in concentrated HCl or iron powder (Fe) in acetic acid or HCl are excellent choices.[5] These reagents are highly effective for nitro group reduction without affecting the aryl chlorides.
Monitor the Reaction: Follow the disappearance of the yellow nitro-compound by TLC. The resulting amine is often fluorescent under UV light.
Ensure Complete Reaction: Allow the reaction to proceed until all the starting material is consumed to avoid purification difficulties later.
Workup: After the reaction, the mixture is typically basic. The product needs to be extracted into an organic solvent. Be aware that the resulting amine may chelate to the metal salts, sometimes requiring a specific workup to break the complex and improve extraction efficiency.
Part 3: The Sandmeyer Reaction
Question: My final Sandmeyer reaction to convert the 8-amino group to a chloro group has a very low yield. What are the most critical parameters to control?
Answer: The Sandmeyer reaction is notoriously sensitive and is often the lowest-yielding step in a sequence. Success hinges on the stability of the intermediate diazonium salt and the efficiency of the radical-mediated substitution.[6][7]
Causality: The primary failure points are:
Decomposition of the Diazonium Salt: These salts are thermally unstable and decompose rapidly at temperatures above 5-10 °C, leading to the formation of phenol byproducts and tar.[8]
Incomplete Diazotization: If the initial formation of the diazonium salt from the amine is not complete, the unreacted amine will remain, leading to purification issues and lower yield.
Inefficient Copper Catalysis: The single-electron transfer from the Cu(I) salt to the diazonium salt is the key step that initiates the radical substitution.[7]
Troubleshooting Protocol:
Strict Temperature Control (0-5 °C): This is non-negotiable. Perform both the diazotization (amine + NaNO₂) and the Sandmeyer reaction (diazonium salt + CuCl) in a jacketed reactor or an ice-salt bath. Use an internal thermometer to monitor the temperature continuously.
Slow Reagent Addition: Add the aqueous sodium nitrite solution dropwise to the acidic solution of your amine, ensuring the temperature never exceeds 5 °C. Similarly, add the prepared diazonium salt solution slowly to the solution of copper(I) chloride.
Freshly Prepared Reagents: Use a freshly prepared and high-purity solution of copper(I) chloride.
Acidic Conditions: Maintain a strongly acidic environment (e.g., with excess HCl) throughout the diazotization step to prevent unwanted side reactions like azo coupling.
Caption: Troubleshooting logic for the critical Sandmeyer reaction step.
Detailed Experimental Protocol: The Sandmeyer Reaction
This protocol provides a detailed methodology for the most challenging step of the synthesis.
Materials:
8-Amino-2,4-dichloro-5-methoxyquinoline
Concentrated Hydrochloric Acid (HCl)
Sodium Nitrite (NaNO₂)
Copper(I) Chloride (CuCl)
Ice
Dichloromethane (DCM) or Ethyl Acetate
Saturated Sodium Bicarbonate solution
Brine
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
Preparation of Amine Solution: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and an internal thermometer, dissolve the 8-amino-2,4-dichloro-5-methoxyquinoline (1.0 eq.) in concentrated HCl and water. Cool the flask in an ice-salt bath to 0 °C.
Diazotization: Prepare a solution of sodium nitrite (1.1 eq.) in cold water. Add this solution dropwise to the stirred amine solution via the dropping funnel, ensuring the internal temperature is maintained between 0 and 5 °C. The addition should take approximately 20-30 minutes. After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.
Preparation of Catalyst: In a separate, larger beaker, dissolve copper(I) chloride (1.2 eq.) in concentrated HCl. Cool this solution to 0 °C in an ice bath.
Sandmeyer Reaction: Slowly add the cold diazonium salt solution from step 2 to the stirred CuCl solution from step 3. Vigorous bubbling (evolution of N₂ gas) will occur. Control the rate of addition to keep the reaction temperature below 10 °C. After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.
Workup: Transfer the reaction mixture to a separatory funnel and extract with dichloromethane (3x). Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to yield the final 4,8-dichloro-5-methoxyquinoline.
References
Mishra, B., et al. (2007). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 46B(7), 1168-1175. [Link available through institutional access, general information on Vilsmeier-Haack reactions is widely published.]
BenchChem (2025). Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis. BenchChem.
PrepChem (2023). Synthesis of 4-Methyl-5-chloro-6-methoxy-8-nitroquinoline (V). PrepChem.com.
Patel, H., et al. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. Journal of Drug Delivery and Therapeutics, 11(6-S), 112-117.
Rajput, A. & Ghate, M. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences, 3(1), 25-43.
BenchChem (2025). Technical Support Center: 8-(Morpholin-4-yl)
Ali, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19, 137–184. Available at: [Link]
Wikipedia. (2023). Sandmeyer reaction. Available at: [Link]
BenchChem (2024).
Kumar, R. N., et al. (2003). Isolation of 4-chloro-3-formyl-2-(2-hydroxyethene-1-yl) quinolines by Vilsmeier Haack reaction on quinaldines: Construction of diazepino quinoline heterocycles and their antimicrobial and cytogenetic studies. Acta Pharmaceutica, 53(1), 1-13.
BenchChem (2025). Application Notes and Protocols: 5,8-Dimethoxy-2-methylquinolin-4-ol in Organic Synthesis. BenchChem.
Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available at: [Link]
BYJU'S. (2019). Sandmeyer Reaction Mechanism. Available at: [Link]
BenchChem (2025). side reactions and byproduct formation in 4-Methoxycinnoline synthesis. BenchChem.
E.J.H. (1970). Reduction of 8-nitroquinolines. Australian Journal of Chemistry, 23(2), 403-405. Available at: [Link]
Organic Chemistry Portal. (2021). Sandmeyer Reaction. Available at: [Link]
Zhang, H., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. 7th International Conference on Education, Management, Computer and Medicine (EMCM 2016). Atlantis Press. Available at: [Link]
Owolabi, J. B., et al. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. International Journal of Scientific & Engineering Research, 5(12).
Wang, Y., et al. (2022). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. ACS Omega, 7(30), 26369–26378. Available at: [Link]
Norman, R. O. C. (1993). Principles of Organic Synthesis. (This is a textbook reference, specific synthesis details are found in applied journals). A similar procedure is described in: Owolabi, J.B. (2015). SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. Journal of Advance Research in Applied Science, 2(4).
Organic Syntheses. (2020). Org. Synth. 2020, 97, 1-16. (General procedure for handling sensitive reagents). Available at: [Link]
Zhang, L., et al. (2011). 8-Nitroquinoline. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o957. Available at: [Link]
Bhuvaneswari, S., et al. (2022). Substituent-Controlled Structural, Supramolecular, and Cytotoxic Properties of a Series of 2-Styryl-8-nitro and 2-Styryl-8-hydroxy Quinolines. ACS Omega, 7(28), 24694–24707. Available at: [Link]
Price, C. C. & Tully, R. H. (1946). The synthesis of 4,6- and 4,8-dichloroquinoline. Journal of the American Chemical Society, 68(7), 1277. Available at: [Link]
Flashman, E., et al. (2021). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC Medicinal Chemistry, 12(1), 133-142. Available at: [Link]
Price, C. C. & Roberts, R. M. (1946). 4,7-DICHLOROQUINOLINE. Organic Syntheses, 28, 38.
Google Patents. (2019). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
BenchChem (2025). catalyst selection and optimization for 3,6-Dichloroisoquinoline synthesis. BenchChem.
El-Dean, A. M. K., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1439-1447. Available at: [Link]
Salahuddin, S., et al. (2022). Synthesis of (6-Methoxy-2,5-dinitro-quinolin-4-yl)-(5-vinyl-1-aza- bicyclo[2.2.2]oct-2-yl)-methanol) and In Vitro Assay Against Plasmodium falciparum 3D7. Jurnal Kimia Valensi, 8(1), 124-132.
Technical Support Center: Isolation and Purification of 4,8-Dichloro-5-methoxyquinoline
Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is specifically designed for researchers and drug development professionals troubleshooting the synthesis and purification of 4,8-dichloro-5-...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is specifically designed for researchers and drug development professionals troubleshooting the synthesis and purification of 4,8-dichloro-5-methoxyquinoline.
Because this intermediate is typically synthesized via the chlorination of a quinolin-4-ol precursor using Phosphorus Oxychloride (
), the crude product often contains a complex mixture of unreacted starting materials, hydrolysis products, and acidic byproducts. This guide provides a mechanistic framework and self-validating protocols to ensure high-purity isolation.
Diagnostic Dashboard: Quantitative Chemical Profiles
Before initiating purification, it is critical to understand the physicochemical differences between the target molecule and its primary impurities.
Compound
Role
Molecular Weight
Acid/Base Profile
Typical TLC (Hexane:EtOAc 3:1)
8-Chloro-5-methoxyquinolin-4-ol
Starting Material
209.63 g/mol
Amphoteric (Phenolic OH / Basic N)
0.15 (Tailing)
4,8-Dichloro-5-methoxyquinoline
Target Product
228.07 g/mol
Weakly Basic
0.65 (Sharp)
Phosphoric Acid Adducts
Reaction Byproduct
Variable
Strongly Acidic
0.00 (Baseline)
Mechanistic Pathway: Impurity Generation
Understanding how impurities form is the first step in preventing them. The chlorination of quinolines proceeds via a highly reactive intermediate. If the reaction is incomplete or quenched improperly, the equilibrium shifts backward, generating impurities.
Reaction pathway and impurity formation during POCl3 chlorination of quinolin-4-ol.
Troubleshooting Q&A
Q1: My crude product contains a significant amount of unreacted 8-chloro-5-methoxyquinolin-4-ol. How do I force the reaction to completion?A1: The direct conversion of quinolin-4-ols using neat
can be sluggish due to the high activation energy required for direct nucleophilic attack.
Causality: Adding a catalytic amount of N,N-Dimethylformamide (DMF) generates the Vilsmeier-Haack reagent in situ. This highly electrophilic chloroiminium ion reacts much faster with the quinolin-4-ol oxygen, forming an excellent leaving group that facilitates rapid chlorination. This is a widely recognized1[1].
Action: Ensure your reagents are anhydrous and add 0.1 to 0.5 equivalents of DMF to the
Q2: I am losing product during the aqueous workup. The yield is exceptionally low, and a tar-like substance forms.A2: Product loss during workup is almost always tied to improper quenching temperatures or incorrect pH management.
Causality:
quenching is highly exothermic. If the internal temperature exceeds 20°C during the ice-water quench, the newly formed 4-chloroquinoline can undergo nucleophilic aromatic substitution () with water, hydrolyzing back to the starting material. Furthermore, the target product is a weak base. If the aqueous phase is too acidic (pH < 4), the quinoline nitrogen protonates, rendering the product water-soluble.
Action: Quench by adding the reaction mixture dropwise into vigorously stirred crushed ice, maintaining the temperature strictly below 10°C. Adjust the pH carefully to 7.5–8.0 using saturated aqueous
before extraction.
Q3: How do I separate the target 4,8-dichloro-5-methoxyquinoline from residual starting material without using preparative HPLC?A3: Exploit the distinct acid-base profiles of the two molecules.
Causality: The starting material,, exists in a tautomeric equilibrium with its quinolone form and possesses a weakly acidic proton (pKa ~8-9). The fully chlorinated target lacks this acidic proton.
Action: An alkaline wash (e.g., cold 0.5 M NaOH) will deprotonate the starting material, pulling it into the aqueous layer, while the target remains in the organic phase.
Validated Purification Protocol
This step-by-step methodology is designed as a self-validating system to ensure maximum recovery and purity of the target compound.
Step 1: Controlled Quenching
Action: Transfer the crude
reaction mixture dropwise into a 10-fold volume of vigorously stirred crushed ice.
Causality: Excess
reacts violently with water to form phosphoric acid and HCl. Keeping the temperature low prevents the thermally-driven hydrolysis of the newly formed C-Cl bond[1].
Self-Validation Check: Monitor the internal temperature with a digital thermocouple during the addition. If the temperature exceeds 10°C, immediately pause the addition and add more ice to the receiving flask.
Step 2: pH-Targeted Liquid-Liquid Extraction
Action: Add saturated aqueous
dropwise to the quenched mixture until the pH reaches exactly 7.5–8.0. Extract with Dichloromethane (DCM) ().
Causality: The target 3[3] is weakly basic. At highly acidic pH, it protonates and remains water-soluble. Conversely, pushing the pH too high (>9) deprotonates the phenolic OH of the unreacted starting material, causing it to co-extract into the organic phase.
Self-Validation Check: Before discarding the aqueous layer, spot it directly onto a TLC plate alongside the organic extract. View under 254 nm UV light. If the aqueous spot shows heavy UV absorbance at the baseline, your pH is likely too low, and the product is still trapped in the aqueous phase. Re-adjust the pH and re-extract.
Step 3: Silica Gel Column Chromatography
Action: Dry the combined organic layers over anhydrous
, filter, and concentrate under reduced pressure. Load the crude oil onto a silica gel column. Elute using a gradient of Hexane:Ethyl Acetate (starting at 5:1, moving to 3:1).
Causality: The target molecule lacks hydrogen-bond donors, making it significantly less polar than the starting material. It will elute rapidly, while the starting material and highly polar phosphoric acid byproducts will be retained on the stationary phase.
Self-Validation Check: Co-spot the first UV-active fractions with a known standard of the starting material. The product spot should run significantly higher (
) than the starting material () in 3:1 Hexane:EtOAc. If a spot appears at , you have breakthrough of the impurity and must pool and re-column those specific fractions.
Step 4: Recrystallization (Polishing)
Action: Dissolve the concentrated, chromatographed product in a minimum volume of boiling Ethyl Acetate. Slowly add Hexane until the solution becomes slightly turbid, then allow it to cool slowly to room temperature, followed by 4°C overnight.
Causality: Recrystallization relies on differential solubility. Minor lipophilic impurities remain dissolved in the non-polar Hexane mother liquor, while the highly crystalline dichloroquinoline precipitates as a pure solid.
Self-Validation Check: Perform LC-MS on the final crystals. The mass spectrum should show a characteristic 9:6:1 isotopic pattern for the
molecular ion at , confirming the presence of exactly two chlorine atoms and the complete absence of mono-chlorinated impurities.
Q: Why are my chlorinated quinolines precipitating in aqueous buffers even when I add acid?
A: You are likely fighting the "Electron Withdrawal Trap."
Standard quinoline has a pKa of ~4.9, meaning it is easily protonated (and solubilized) at pH 2–3.[2] However, chlorine atoms are strongly electron-withdrawing.[1][2]
The Mechanism: Chlorine substituents pull electron density away from the nitrogen atom in the quinoline ring.
The Consequence: This drastically lowers the pKa.[2] For example, 4,7-dichloroquinoline has a predicted pKa of ~1.99.[1][2]
The Result: To protonate 99% of this molecule, you would need a pH of ~0 (two units below pKa).[2] In a standard biological buffer (pH 7.4) or even a mild HPLC mobile phase (pH 3), the molecule remains largely uncharged and hydrophobic, leading to "crashing out."[2]
Q: What is the "Crystal Lattice Barrier" I keep hearing about?A: Chlorinated quinolines often have high melting points (e.g., 4,7-dichloroquinoline melts at ~85°C; 7-chloro-4-hydroxyquinoline at ~280°C).[1] High melting points indicate high crystal lattice energy.[1][2]
Thermodynamic Reality: To dissolve, the solvent must break these strong intermolecular pi-pi stacking interactions.[1][2] Water cannot do this alone.[1][2] You must provide an energetic "wedge" via cosolvents or complexation.[1][2]
Part 2: Decision Matrix & Visualization
Use this logic flow to select the correct solubilization strategy for your specific application.
Figure 1: Solubility Optimization Decision Tree. Selects strategy based on basicity (pKa) and assay tolerance.
Part 3: Troubleshooting Guides & Protocols
Scenario A: "I need to run a biological assay at pH 7.4."
Issue: The compound dissolves in DMSO but precipitates immediately when added to the cell culture media.
Solution: Use the Cyclodextrin "Trojan Horse" Protocol .
Why: Cyclodextrins (CDs) have a hydrophobic cavity that encapsulates the quinoline, shielding it from water, while the hydrophilic exterior keeps the complex soluble.[2]
Recommended CD: Sulfobutylether-β-Cyclodextrin (SBE-β-CD) or Hydroxypropyl-β-Cyclodextrin (HP-β-CD).[1]
Protocol 1: Cyclodextrin Complexation
Prepare Vehicle: Dissolve 20% (w/v) SBE-β-CD in water or PBS.[1][2] Stir until clear.
Prepare Stock: Dissolve your chlorinated quinoline in pure DMSO at 100x the final target concentration.
Complexation Step:
Add the DMSO stock dropwise into the vortexing CD vehicle.[2]
Critical: Do not exceed 5% v/v DMSO final concentration.[1][2]
Sonicate for 15 minutes at 40°C to facilitate inclusion.
Validation: Centrifuge at 10,000 x g for 5 minutes. If no pellet forms, the complex is stable.[2]
Scenario B: "I am synthesizing a derivative and need to purify it from water."
Issue: The product is an oil or sticky solid that won't dissolve in water for extraction, but I can't use organic solvents.
Solution:pH-Dependent "Salting In" (Only works for pKa > 3).[1][2]
Warning: For polychlorinated quinolines (pKa < 2), this will fail.[1][2] Use Hydrotropy .
Agent: Use Sodium Benzoate or Sodium Salicylate (2M solution).[1][2]
Mechanism: These salts disrupt the water structure and stack with the quinoline rings, increasing solubility by orders of magnitude without changing pH.[2]
Procedure:
Suspend crude quinoline in 2M Sodium Benzoate.
Heat to 60°C with vigorous stirring.
Once dissolved, filter hot to remove mechanical impurities.[1][2]
Recovery: Dilute with 10 volumes of cold water to precipitate the purified quinoline.
Note: Data compiled from predicted models and experimental literature [1][2][3].
Part 5: Frequently Asked Questions (FAQ)
Q: Can I just use HCl to make the salt?A: Not always. For 4,7-dichloroquinoline, the hydrochloride salt is unstable in water because water acts as a base strong enough to deprotonate it (hydrolysis), causing the free base to precipitate.[1][2] You need a "stronger" salt environment or non-aqueous formulation.[1][2]
Q: Why does my solution turn yellow/brown over time?A: Chlorinated quinolines are sensitive to photodegradation and oxidation, forming N-oxides or quinone-like species.[1]
Fix: Store DMSO stocks at -20°C in amber vials. Degas buffers with nitrogen before solubilization.[1][2]
Q: Is 4,7-dichloroquinoline soluble in ethanol?A: Yes, it has moderate solubility in ethanol and acetone.[1][2] However, if you dilute an ethanolic stock into water >1:10, it will likely crash out.[1][2]
References
PubChem. 4,7-Dichloroquinoline Compound Summary. National Library of Medicine.[1][2] Available at: [Link][2]
Yalkowsky, S.H., et al. Handbook of Aqueous Solubility Data. CRC Press.[1][2] (Data correlated from general quinoline derivatives).
Loftsson, T., & Brewster, M.E.Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
Optimizing reaction temperature for 4-chloro displacement
Technical Support Center: Optimizing Reaction Temperature for 4-Chloro Displacement ( ) Current Status: Operational Ticket ID: #SNAR-4CL-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Optimizing Reaction Temperature for 4-Chloro Displacement (
)
Current Status: Operational
Ticket ID: #SNAR-4CL-OPT
Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Introduction: The Thermal Landscape of
Welcome to the technical guide for optimizing the nucleophilic aromatic substitution (
) of 4-chloro-heterocycles (quinazolines, pyrimidines, and quinolines).
In drug development, this reaction is a "gatekeeper" step.[1] The chlorine at the C4 position is activated by the adjacent nitrogen atoms (the
-effect), making it susceptible to displacement by amines, phenols, or thiols.[1] However, temperature is the primary lever that controls the balance between three competing outcomes:
Product Formation (Kinetic Success): The desired displacement.
Hydrolysis (Thermodynamic Sink): Reaction with trace water to form the 4-hydroxy impurity (dead end).[1]
Regioselectivity Erosion: Loss of C4 vs. C2 selectivity in di-halo substrates.
This guide moves beyond "standard protocols" to provide a mechanistic framework for temperature selection.
Module 1: The Decision Matrix (Kinetic vs. Thermodynamic Control)
Do not arbitrarily select a boiling point. The optimal temperature is dictated by the nucleophilicity of your amine and the electronics of the ring.
Visual Guide: Temperature Selection Logic
Figure 1: Decision tree for initial temperature selection based on nucleophile strength.[1] Note the increasing risk of hydrolysis as temperature rises.
Module 2: Troubleshooting Common Temperature-Related Failures
The following table synthesizes field data on failure modes directly linked to thermal management.
Symptom
Root Cause (Thermal/Kinetic)
Corrective Action
Impurity: 4-Hydroxy (Hydrolysis)
Temp too high with wet solvent.[1] The rate of reaction with accelerates faster than at high T.
1. Dry solvents (KF < 0.1%).2.[1] Lower Temp by 10-20°C.3. Switch from alcohol (IPA) to aprotic (Dioxane/THF).[1]
Stalled Reaction (<50% Conv.)
Activation Energy () unmet. Common with electron-poor anilines (e.g., 3-bromoaniline).[1]
1. Increase T to 100°C+ (switch to DMF/DMAc).2. Add catalytic HCl (activates the ring).3. Microwave irradiation (rapid localized heating).[1]
Loss of Regioselectivity
Thermodynamic drift. In 2,4-dichloro substrates, high T overcomes the barrier for C2 displacement.[1]
1. Perform reaction at 0°C to RT .2. Control exotherm strictly (dropwise addition).3. Use stoichiometric base (DIPEA) to buffer.[1]
Precipitate is "Goo/Oil"
Solvent boiling point mismatch. Product melts or oils out at reflux temp.
1. Cool slowly to RT with stirring.2. Switch solvent to one with lower BP (e.g., DCM/MeOH mix) for workup, or induce crystallization at lower T.
Module 3: Optimization Protocol (The "Temperature Step" Method)
Do not "set and forget." Use this stepwise protocol to define the Safe Operating Window (SOW).
Protocol: The Thermal Scan
Objective: Determine the minimum temperature required for >95% conversion while suppressing hydrolysis.
Preparation: Prepare 3 reaction vials with 100 mg substrate in dry Dioxane or IPA (0.2 M). Add 1.1 eq Nucleophile and 1.5 eq DIPEA.
Scenario 1: Vial A shows >50% product.[2] Stop. Optimization target is 25-40°C.
Scenario 2: Vial A is SM; Vial B is 50% product. Target: 50-60°C.
Scenario 3: Vial C is only 20% product. Escalate: Switch to DMF/DMAc and heat to 120°C or use Microwave.
Visual Guide: The Optimization Loop
Figure 2: Iterative optimization loop. Always check for the 4-hydroxy impurity during the analysis phase.
Module 4: Frequently Asked Questions (FAQs)
Q1: My reaction works at 80°C but I see 15% hydrolysis (4-OH). How do I fix this without slowing the reaction?A: This is a classic "wet solvent" issue. At 80°C, even trace water competes effectively.[1]
Fix: Do not lower the temperature yet. First, switch to anhydrous THF or Dioxane and use molecular sieves.[1] If the issue persists, use a Dean-Stark trap or switch to a silyl-protected amine to scavenge water.[1]
Q2: Why does the literature often recommend catalytic HCl for this reaction?A: Counter-intuitively, adding acid (like 1-2 drops of conc. HCl in IPA) protonates the N3 nitrogen of the quinazoline ring. This makes the C4 carbon significantly more electrophilic (positive character), lowering the activation energy [1]. This allows you to run the reaction at a lower temperature , thereby preserving regioselectivity and reducing thermal degradation.
Q3: Microwave vs. Conventional Heating: Which is better for 4-chloro displacement?A: For unreactive amines (electron-poor anilines), Microwave is superior [2].[1]
Why: It allows you to reach 120-150°C in seconds, driving the reaction to completion before the substrate has time to hydrolyze or degrade via slow thermal pathways.
Protocol: 120°C for 10-20 minutes in IPA or Ethanol is a standard starting point for difficult substrates.[1]
Q4: I am using a 2,4-dichloroquinazoline. How do I ensure I only displace the C4-Cl?A: Temperature control is the key variable here.
Mechanism: The C4 position is more reactive due to the combined inductive effects of N1 and N3.
Rule: Keep the temperature below 40°C for the first displacement. If you heat to reflux immediately, you risk displacing the C2-Cl as well (bis-substitution) [3].[1]
References
Banks, H. D. (2000).[1] Nucleophilic Aromatic Substitution on 4-Chloroquinazoline: Kinetics and Mechanism. Journal of Organic Chemistry, 65(22), 7606–7611.[1] [1]
Kabri, Y., et al. (2010).[1] Microwave-assisted synthesis of 4-anilinoquinazolines. Tetrahedron Letters, 51(30), 3990-3993.[1] [1]
Lefebvre, V., et al. (2024).[1][3] Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. Molecules, 29, 634.[1] [1]
Roughley, S. D., & Jordan, A. M. (2011).[1] The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry, 54(10), 3451–3479.[1] [1]
Technical Support Center: Preventing Hydrolysis of 4,8-Dichloro-5-methoxyquinoline
Welcome to the Technical Support Center. As an Application Scientist, I frequently consult with researchers who experience unexplained yield drops or assay failures when working with halogenated quinolines. 4,8-Dichloro-...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As an Application Scientist, I frequently consult with researchers who experience unexplained yield drops or assay failures when working with halogenated quinolines. 4,8-Dichloro-5-methoxyquinoline is a highly reactive, moisture-sensitive building block.
This guide provides field-proven, mechanistically grounded insights to ensure the structural integrity of your compound from the moment it arrives at your loading dock to its final use in your assay.
Part 1: Troubleshooting & Mechanistic FAQs
Q1: Why does 4,8-Dichloro-5-methoxyquinoline degrade so rapidly on my benchtop?The Causality: The molecule contains two chlorine atoms, but they are not chemically equivalent. The 4-chloro position is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) [1]. The adjacent quinoline nitrogen acts as a powerful electron-withdrawing group, stabilizing the negative charge in the Meisenheimer intermediate during a nucleophilic attack.
Ambient moisture (H₂O) acts as the nucleophile, attacking the C4 position. This forms a tetrahedral intermediate that collapses to expel a chloride ion, resulting in 4-hydroxy-8-chloro-5-methoxyquinoline. Driven by thermodynamic stability, this intermediate rapidly tautomerizes into the inert 4-quinolone form, rendering your compound useless for downstream cross-coupling. The 8-chloro group remains unreactive due to a lack of direct conjugation with the nitrogen.
Q2: How can I analytically verify if my batch has hydrolyzed?The Causality: Hydrolysis replaces a chlorine atom (atomic mass ~35.45 Da) with a hydroxyl group (~17.01 Da), causing a net molecular weight drop of ~18.5 Da. Furthermore, the loss of one chlorine atom changes the isotopic distribution.
Self-Validating System: Run a rapid LC-MS on your batch.
Intact: The intact compound will show an [M+H]⁺ peak at ~228 m/z with a classic di-chloro isotopic signature (9:6:1 ratio for M : M+2 : M+4).
Degraded: If hydrolyzed, you will observe a new peak at ~210 m/z exhibiting a mono-chloro isotopic signature (3:1 ratio for M : M+2).
Q3: How should I store the bulk powder to prevent this degradation?The Causality: SNAr hydrolysis is moisture-dependent and temperature-accelerated. By removing the nucleophile (water) and lowering the kinetic energy of the system, degradation is halted.
The Solution: Commercially available 4,8-dichloro-5-methoxyquinoline must be stored under a strict inert atmosphere at 2-8°C minimum, though -20°C is highly preferred for long-term stability [3].
Q4: What is the optimal strategy for preparing stock solutions?The Causality: Solvents like DMSO are highly hygroscopic. Even brief exposure to ambient air introduces enough water to catalyze hydrolysis in solution, where molecular mobility and collision frequencies are high.
The Solution: Use strictly anhydrous solvents. Standard storage protocols for 4-chloroquinolines dictate sub-zero temperatures (-80°C for solutions) and a maximum shelf-life of 6 months [2].
Part 2: Visualizing the Degradation & Storage Workflows
Mechanism of Degradation
The following diagram illustrates the chemical pathway that destroys the active 4-chloro moiety when exposed to ambient moisture.
SNAr hydrolysis pathway of 4,8-Dichloro-5-methoxyquinoline into the 4-quinolone form.
Anhydrous Storage Workflow
To prevent the pathway shown above, strict adherence to the following handling workflow is required.
Step-by-step anhydrous aliquoting and storage workflow to prevent moisture-induced hydrolysis.
Part 3: Quantitative Storage Stability Data
The table below summarizes the expected shelf-life of 4,8-Dichloro-5-methoxyquinoline under various environmental conditions.
Storage Condition
Physical State
Atmosphere
Temperature
Expected Shelf-Life
Benchtop (Ambient)
Powder
Air (Ambient Humidity)
25°C
< 1 Week (High degradation)
Refrigerator
Powder
Air (Sealed)
2-8°C
1-3 Months
Freezer (Recommended)
Powder
Argon / Nitrogen
-20°C
1-2 Years
Stock Solution
Wet DMSO
Air
25°C
< 24 Hours
Stock Solution
Anhydrous DMSO
Argon
-80°C
6 Months
Part 4: Standard Operating Protocols
Protocol A: Anhydrous Aliquoting of Bulk Powder
This protocol ensures that the hygroscopic nature of the powder does not draw moisture from the air during the weighing process.
Equilibration: Remove the sealed master vial from the -20°C freezer and place it in a vacuum desiccator. Allow it to equilibrate to room temperature for at least 1 hour. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the powder.
Inert Transfer: Move the unopened vial into a glovebox purged with Argon or Nitrogen (Relative Humidity < 1%).
Aliquoting: Weigh the powder into pre-dried, amber glass vials. Causality: Amber glass prevents potential photo-catalyzed degradation pathways.
Sealing: Cap the vials tightly within the glovebox. If a glovebox is unavailable, utilize a Schlenk line to purge the vial headspace with Argon for 3 minutes before quickly capping.
Storage: Wrap the caps securely in Parafilm and transfer immediately to a -20°C freezer.
Protocol B: Preparation of Self-Validating Stock Solutions
This protocol prevents solution-phase hydrolysis and includes a built-in validation step.
Dissolution: Dissolve the required amount of 4,8-Dichloro-5-methoxyquinoline to achieve your target concentration (e.g., 10 mM). Do not heat the solution ; vortex gently until clear.
Aliquoting: Divide the stock into single-use 50 µL aliquots in sterile, dry microcentrifuge tubes.
Validation Step: Immediately inject a 1 µL aliquot into an LC-MS. Confirm the presence of the ~228 m/z [M+H]⁺ peak with a 9:6:1 isotopic pattern. Causality: This validates that your solvent was truly anhydrous and your handling technique was sound.
Freezing & Storage: Flash-freeze the remaining aliquots in liquid nitrogen and transfer to a -80°C freezer. Thaw aliquots only once immediately before use; discard any unused remainder.
Part 5: References
Title: Synthesis of Deuterated Endochin-Like Quinolones
Source: PMC (National Institutes of Health)
URL:
Welcome to the technical support hub for halogenated heterocycles. If you are reading this, you are likely experiencing stalled reactions at the 8-chloro position of a bicyclic nitrogen heterocycle (e.g., quinoline, quinazoline, or purine).
The Core Problem:
Unlike the 2- or 4-positions, which are electronically activated by the adjacent pyridine-like nitrogen (para- or ortho-directing), the 8-position often behaves like an unactivated aryl chloride. It sits in a "Goldilocks" zone of difficulty:
Electronic Deactivation: It lacks the direct resonance stabilization for the Meisenheimer complex found in
pathways at C2/C4.
Steric Hindrance: In peri-fused systems (like quinoline), the C8 proton or substituent clashes with the N1 lone pair or C1 substituents, creating a high barrier for nucleophilic approach.
This guide provides the protocols to bypass these barriers using Transition Metal Catalysis (TMC) and Forcing
Conditions .
Diagnostic Workflow
Before altering your conditions, determine the electronic nature of your specific scaffold. Use the decision tree below to select the correct protocol.
Protocol A: The
Approach (For Activated Systems)
Applicability: Only for 8-chloroquinolines with strong electron-withdrawing groups (EWGs) or 8-chloropurines with specific N-alkylation patterns.
The Failure Mode: Standard bases (
, ) are insufficient to deprotonate the nucleophile or stabilize the transition state.
Corrective Action:
Switch to a High-Energy Nucleophile strategy. You must generate the "naked" anion of your amine or alcohol before introducing the electrophile.
Step-by-Step Procedure
Deprotonation: In a dry vial, dissolve your nucleophile (1.2 equiv) in anhydrous DMF or NMP.
Activation: Add NaH (60% dispersion, 1.5 equiv) at 0°C. Stir for 30 mins until gas evolution ceases.
Note: For base-sensitive substrates, use LiHMDS (1.0 M in THF) at -78°C.
Addition: Add the 8-chloro substrate (1.0 equiv) as a solution in DMF.
Heating: Heat to 100–120°C for 4–12 hours.
Critical: If using microwave irradiation, cap at 140°C to prevent polymerization.
Protocol B: The Palladium Solution (The Gold Standard)
Applicability: Unactivated 8-chloroquinolines, 8-chloroquinazolines, and deactivated naphthyridines. This is the most reliable method for C-N and C-O bond formation at the 8-position.
The Mechanism:
Unlike
, this proceeds via Oxidative Addition (OA) . The 8-position is sterically crowded; therefore, standard ligands (PPh3, dppf) often fail because the Pd center cannot access the C-Cl bond or fails to undergo Reductive Elimination (RE) due to steric clash.
The Fix: Use Dialkylbiaryl Phosphine Ligands (Buchwald Ligands). These ligands are bulky (promoting RE) and electron-rich (promoting OA).
Ligand (e.g., RuPhos) (2–4 mol% for Pd2(dba)3; 4–8 mol% for Pd(OAc)2)
Pre-stir in 1 mL anhydrous Toluene/Dioxane (1:1) for 5 mins to form the active catalyst.
Add Reagents: Add 8-chloro substrate (1.0 equiv), Nucleophile (1.2 equiv), and Base (
or , 1.5 equiv) .
Degas: Sparge with Argon for 5 minutes. Oxygen kills the active Pd(0) species.
Reaction: Seal and heat to 100°C for 12 hours.
Troubleshooting: If conversion is <50%, add 1 equiv of water (if using
) to increase solubility of the inorganic base (the "water-drop" technique).
Protocol C: Purine-Specific Troubleshooting
Context: In 8-chloropurines, reactivity is dictated by the tautomeric state of the imidazole ring (N7 vs. N9).
The Trap:
Users often attempt substitution on unprotected 8-chloropurine. The acidic proton on the imidazole ring (pKa ~9) quenches the nucleophile or creates a negative charge on the ring that repels the incoming nucleophile (electronic deactivation).
Visualizing the Pathway:
The Solution:
Protect First: Alkylate N9 (or N7) using DHP (to form THP) or Benzyl bromide. This locks the tautomer and removes the acidic proton.
Solvent Switch: Use n-Butanol or IPA with DIPEA at 120°C in a sealed tube. The protic solvent assists in stabilizing the leaving chloride ion via hydrogen bonding [2].
FAQ: Common Pitfalls
Q: I am seeing only starting material recovery in my Pd-coupling. Why?A: The 8-position is sterically hindered.[3] If you are using
or standard ligands, the oxidative addition never happens. Switch to BrettPhos or RuPhos . Also, ensure your solvent is strictly anhydrous; water can deactivate the catalyst before the cycle starts.
Q: I am getting a byproduct where the chlorine is replaced by Hydrogen (Hydrodehalogenation).A: This is a common side reaction in Pd-catalysis, often caused by
-hydride elimination from the amine or solvent.
Fix: Switch the solvent from Isopropanol/Ethanol to Toluene or Dioxane . Lower the reaction temperature slightly or increase the concentration of the amine.
Q: Can I use microwave irradiation?A: Yes, but with caution. For
, it is excellent. For Pd-catalysis, rapid heating can sometimes decompose the catalyst precursor ( -> Pd black) before the ligand complexes to it. Pre-stir the catalyst and ligand at room temperature for 10 minutes before microwave heating.
References
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
Legraverend, M., et al. (2006). Synthesis of N-substituted 8-amino-purines. Tetrahedron, 62(15), 3663-3666.
Guram, A. S., et al. (2004). New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Mechanistic Studies. Journal of Organic Chemistry, 69(10), 3354-3360.
Wolfe, J. P., et al. (2000). Rational Development of Practical Catalysts for Aromatic Carbon-Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805-818.
Technical Support Center: Minimizing Side Reactions in Quinoline Chlorination
For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for quinoline chlorination. This guide is designed to provide you, as a senior application scientist, with in-depth...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for quinoline chlorination. This guide is designed to provide you, as a senior application scientist, with in-depth troubleshooting strategies and frequently asked questions to help you minimize side reactions and optimize your experimental outcomes. We understand that the chlorination of quinoline is a critical step in the synthesis of many pharmaceutical agents and functional materials, and achieving high selectivity and yield is paramount.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the electrophilic chlorination of quinoline?
The primary side reactions encountered during the electrophilic chlorination of quinoline are:
Over-chlorination: The formation of di- and poly-chlorinated quinolines is a frequent issue. The initial monochlorination activates the ring, making it more susceptible to further electrophilic attack.[1]
Formation of undesired regioisomers: Chlorination can occur on either the benzene or pyridine ring, leading to a mixture of products. The position of chlorination is highly dependent on the reaction conditions.
Polymerization/Degradation: Under harsh acidic or high-temperature conditions, quinoline can undergo polymerization or degradation, leading to the formation of tar-like substances and a significant reduction in the yield of the desired product.[2]
Hydroxylation and other oxidative degradation: In some systems, especially those involving oxidative conditions, side reactions such as hydroxylation can lead to the formation of quinolinones and other degradation products.[3][4][5]
Q2: How does the choice of chlorinating agent affect the outcome of the reaction?
The choice of chlorinating agent is critical in controlling both the reactivity and selectivity of the reaction. Different agents have varying electrophilicity and require different activation conditions.
Gaseous Chlorine (Cl₂): Often used in strong acid, it can lead to a mixture of 5- and 8-chloroquinolines, with the potential for over-chlorination to 5,8-dichloroquinoline.[6]
Sulfuryl Chloride (SO₂Cl₂): A versatile reagent that can lead to ring chlorination under certain conditions.[2] Its reactivity can sometimes be difficult to control.
N-Chlorosuccinimide (NCS): A milder chlorinating agent that is often used for more controlled and selective chlorinations, particularly for C5-halogenation in aqueous media.[7]
Phosphorus Oxychloride (POCl₃): Commonly used for converting hydroxyquinolines to their chloro derivatives. However, it can be highly corrosive and require harsh conditions.[2]
Vilsmeier-Haack Reagent (e.g., DMF/POCl₃): This reagent is effective for both chlorination and formylation, particularly in the synthesis of 2-chloro-3-formylquinolines.[2]
Q3: What is the underlying mechanism of electrophilic chlorination of quinoline, and how does it influence regioselectivity?
The mechanism involves the generation of an electrophilic chlorine species (e.g., Cl⁺), which then attacks the electron-rich quinoline ring. The reaction proceeds through a three-step mechanism: generation of the electrophile, formation of a carbocation intermediate (arenium ion), and removal of a proton to restore aromaticity.[8]
The regioselectivity is governed by the electronic properties of the quinoline ring. In strongly acidic media, the quinoline nitrogen is protonated, forming the quinolinium cation. This deactivates the pyridine ring towards electrophilic attack. Consequently, substitution occurs preferentially on the less deactivated benzene ring, typically at the 5- and 8-positions.[6] Under neutral or less acidic conditions, the pyridine ring can also be susceptible to attack.
Troubleshooting Guides
Issue 1: Low Yield of Monochloroquinoline and Formation of Polychlorinated Products
Possible Causes:
Excessive amount of chlorinating agent: Using a stoichiometric excess of the chlorinating agent will inevitably lead to polychlorination.
High reaction temperature: Higher temperatures increase the reaction rate, often favoring multiple substitutions.
Prolonged reaction time: Allowing the reaction to proceed for too long after the consumption of the starting material increases the likelihood of further chlorination of the desired product.[2]
High reactivity of the monochlorinated product: The initial chloro-substituent can activate the ring, making the second substitution faster than the first.
Troubleshooting Protocol:
Stoichiometry Control:
Carefully control the stoichiometry of the chlorinating agent. Start with a 1:1 molar ratio of quinoline to the chlorinating agent.
Consider slow, dropwise addition of the chlorinating agent to the reaction mixture to maintain a low instantaneous concentration.
Temperature Management:
Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Start with low temperatures (e.g., 0-5 °C) and gradually increase if the reaction is too slow.[9]
Utilize an ice bath or a cryostat for precise temperature control.
Reaction Monitoring:
Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[2]
Quench the reaction as soon as the starting material is consumed to prevent the formation of over-chlorinated products.
Choice of Solvent:
Use a solvent that can moderate the reaction. In some cases, a more viscous or less polar solvent can help to control the reaction rate.
Issue 2: Poor Regioselectivity - Formation of a Mixture of Isomers
Possible Causes:
Inappropriate reaction conditions (acid vs. neutral): The protonation state of the quinoline nitrogen dramatically influences the site of electrophilic attack.
Nature of the substituent on the quinoline ring: Electron-donating or -withdrawing groups on the quinoline ring can direct the position of chlorination.
Steric hindrance: Bulky substituents can hinder attack at adjacent positions.
Troubleshooting Protocol:
Control of Acidity:
For selective chlorination on the benzene ring (positions 5 and 8), perform the reaction in a strong acid like concentrated sulfuric acid to ensure the formation of the quinolinium ion.[6]
For substitution on the pyridine ring, consider using N-oxide derivatives of quinoline, which can direct chlorination to the 2-position.[10][11]
Leveraging Directing Groups:
Utilize directing groups to enhance selectivity. For instance, an 8-amido group can direct chlorination specifically to the C5 position.[12][13][14]
Catalyst Selection:
Investigate the use of specific catalysts that can promote regioselective chlorination. For example, iron(III)-catalyzed reactions have been shown to favor C5-halogenation of 8-amidoquinolines in water.[12]
Issue 3: Formation of Tar and Polymeric Byproducts
Possible Causes:
Excessively high reaction temperatures: High temperatures can promote polymerization and degradation of the quinoline ring.[2]
Highly acidic and concentrated conditions: Strong acids can catalyze polymerization reactions.
Presence of oxygen or other oxidants: Uncontrolled oxidation can lead to complex side reactions and product degradation.
Troubleshooting Protocol:
Temperature Control:
Maintain a controlled and consistent reaction temperature. Avoid localized heating by ensuring efficient stirring.
If the reaction is highly exothermic, consider using a jacketed reactor with a cooling system.
Solvent and Concentration:
Use an appropriate solvent to dilute the reaction mixture and dissipate heat.
Avoid using overly concentrated reaction mixtures.
Inert Atmosphere:
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.
Purification of Reagents:
Ensure that all reagents and solvents are pure and free from contaminants that could catalyze side reactions.
Data Presentation
Table 1: Influence of Reaction Conditions on Regioselectivity of Quinoline Chlorination
Protocol 1: Regioselective C5-Chlorination of 8-Amidoquinoline
This protocol is adapted from methodologies focusing on directed C-H functionalization.[12][13][14]
Materials: 8-amidoquinoline derivative, N-chlorosuccinimide (NCS), and an appropriate solvent (e.g., water or acetonitrile).
Procedure:
a. Dissolve the 8-amidoquinoline derivative in the chosen solvent in a round-bottom flask.
b. Add N-chlorosuccinimide (1.1 equivalents) to the solution.
c. Stir the reaction mixture at room temperature.
d. Monitor the reaction progress by TLC.
e. Upon completion, quench the reaction with a solution of sodium thiosulfate.
f. Extract the product with an organic solvent (e.g., ethyl acetate).
g. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
h. Purify the crude product by column chromatography.
Visualizations
Diagram 1: Decision-Making Workflow for Troubleshooting Poor Yield
Caption: Troubleshooting flowchart for low yield in quinoline chlorination.
Diagram 2: Factors Influencing Regioselectivity
Caption: Key factors controlling the position of chlorination on the quinoline ring.
References
ResearchGate. (n.d.). Optimized reaction condition for quinoline synthesis using the.... Retrieved from [Link]
MDPI. (2019). Iron(III)-Catalyzed Highly Regioselective Halogenation of 8-Amidoquinolines in Water. Retrieved from [Link]
ResearchGate. (n.d.). Optimization of the chlorination reaction using HCl as a chlorination.... Retrieved from [Link]
MDPI. (2021). Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. Retrieved from [Link]
ResearchGate. (n.d.). Regioselective Chlorination of Quinoline N-Oxides and Isoquinoline N-Oxides Using PPh3/Cl3CCN. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Retrieved from [Link]
Royal Society of Chemistry. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Retrieved from [Link]
ACS Publications. (2005). Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)anilines. Retrieved from [Link]
MDPI. (2022). Direct and Activated Chlorine Dioxide Oxidation for Micropollutant Abatement: A Review on Kinetics, Reactive Sites, and Degradation Pathway. Retrieved from [Link]
Vapourtec. (2018). Regioselective Chlorination of Quinoline Derivatives via Fluorine Mediation in a Microfluidic Reactor. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Retrieved from [Link]
ResearchGate. (2025). Synthesis of Polysubstituted Quinolines Using Cyanuric Chloride as a Catalyst Under Aqueous Conditions. Retrieved from [Link]
ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. Retrieved from [Link]
BYJU'S. (n.d.). Electrophilic Substitution Reaction Mechanism. Retrieved from [Link]
PJSIR. (n.d.). THE 5-AND 8-CHLORINATION OF QUINOLINE AND SOME OF ITS DERIVATIVES. Retrieved from [Link]
PubMed. (2008). Chlorination increases the persistence of semiquinone free radicals derived from polychlorinated biphenyl hydroquinones and quinones. Retrieved from [Link]
University of Bath. (n.d.). Quinolines and Isoquinolines. Retrieved from [Link]
ACS Publications. (2019). Iodoimidazolinium-Catalyzed Reduction of Quinoline by Hantzsch Ester: Halogen Bond or Brønsted Acid Catalysis. Retrieved from [Link]
ACS Publications. (2025). Quinoline as a Photochemical Toolbox: From Substrate to Catalyst and Beyond. Retrieved from [Link]
PubMed. (2010). Biodegradation characteristics of quinoline by Pseudomonas putida. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Metal-free C5-selective halogenation of quinolines under aqueous conditions. Retrieved from [Link]
Technical Support Center: Scale-Up Challenges for 4,8-Dichloro-5-methoxyquinoline Production
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on process deviations when researchers transition complex heterocyclic molecules from the bench (milligram scale) to the ki...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on process deviations when researchers transition complex heterocyclic molecules from the bench (milligram scale) to the kilo-lab. The quinoline scaffold is a privileged structure in medicinal chemistry and drug development[1]. However, synthesizing highly substituted derivatives like 4,8-dichloro-5-methoxyquinoline —specifically via thermal cyclization and subsequent halogenation—presents severe heat transfer, regioselectivity, and safety challenges at scale.
This guide provides mechanistic troubleshooting and self-validating protocols to ensure your scale-up campaigns are safe, high-yielding, and reproducible.
Process Workflow & Critical Nodes
Fig 1. Scalable workflow for 4,8-dichloro-5-methoxyquinoline synthesis highlighting critical nodes.
Quantitative Data: Scale-Up Parameter Comparison
To understand why bench-scale success does not guarantee pilot-scale viability, review the thermodynamic and operational shifts summarized below.
Using POCl₃ as a bulk solvent at scale creates a massive thermal hazard during the aqueous quench[3].
Chlorination Co-Solvent
None
Toluene or Acetonitrile
Co-solvents act as a thermal sink to absorb the exotherm of the Vilsmeier-Haack intermediate formation[4].
Quench Strategy
Direct pour into ice
Reverse dose into buffer
Direct quenching at scale causes localized boiling and reactor over-pressurization due to rapid HCl release.
Overall Yield
78%
62% (Optimized)
Mass transfer limitations and extended thermal exposure naturally degrade yield; strict adherence to dosing protocols is required to maintain >60%.
Troubleshooting Guides & FAQs
Phase 1: Condensation & Thermal Cyclization
(Gould-Jacobs / Conrad-Limpach Approach)
Q1: We observe a massive drop in yield and an increase in black tar when scaling the cyclization step from 10 g to 1 kg. What is the mechanistic cause, and how do we fix it?A1: This is a classic heat-transfer limitation. At the bench scale, a flask can be heated from 120°C to 250°C in minutes, allowing the intramolecular cyclization of the anilidomethylenemalonate intermediate to outcompete side reactions. In a larger reactor, ramping to 250°C takes hours. During this prolonged thermal stress (150–200°C), the intermediate undergoes intermolecular condensation, forming polymeric tars[2].
The Fix: Do not heat the intermediate in bulk. Instead, pre-heat your high-boiling solvent (e.g., Dowtherm A) to 250°C. Slowly dose a concentrated solution of the intermediate into the hot solvent. This "pseudo-high dilution" ensures instantaneous cyclization.
Q2: After cyclization and ester hydrolysis, the decarboxylation to form 8-chloro-5-methoxyquinolin-4-ol is incomplete. Why?A2: Decarboxylation of quinoline-3-carboxylic acids requires breaking a stable C-C bond, driven by the entropic release of CO₂. If the solvent boiling point is too low, the activation energy is not reached. Ensure your solvent is maintained at >250°C until gas evolution completely ceases.
Phase 2: POCl₃ Chlorination & Isolation
Q3: The chlorination of the 4-ol intermediate with POCl₃ is violently exothermic at scale. How can we control this without stalling the reaction?A3: The conversion of the 4-quinolone tautomer to the 4-chloroquinoline proceeds via a dichlorophosphonate intermediate, releasing one equivalent of HCl gas[4]. At scale, bulk POCl₃ acts as both reactant and solvent, leading to an uncontrollable exotherm and dangerous pressurization if HCl is not efficiently scrubbed[3].
The Fix: Use a co-solvent like toluene (10:1 ratio to POCl₃) to dilute the reactive mass. Add a catalytic amount of N,N-dimethylformamide (DMF) to form the Vilsmeier-Haack complex, which lowers the required activation energy and allows the reaction to proceed smoothly at 80–90°C instead of harsh reflux[4].
Q4: Our aqueous quench of the POCl₃ reaction mixture caused a localized explosion in the reactor. What is the correct protocol?A4: Never add water directly to a bulk POCl₃ reaction mixture. The hydrolysis of POCl₃ is violently exothermic (
kJ/mol) and releases massive volumes of HCl gas.
The Fix: Employ a Reverse Quench . Distill off excess POCl₃ under vacuum first. Dissolve the remaining syrup in a water-immiscible solvent, then slowly dose this mixture into a vigorously stirred, pre-cooled (0–5°C) aqueous solution of sodium carbonate (Na₂CO₃).
This protocol utilizes continuous dosing to bypass the heat-transfer limitations of large batch reactors.
Setup & Pre-heating: Charge a jacketed reactor with 10 volumes of Dowtherm A. Heat the solvent to an internal temperature of 250°C under a nitrogen atmosphere.
Causality: Pre-heating eliminates the ramp-up time, thermodynamically favoring the rapid intramolecular ring closure over intermolecular polymerization[2].
Intermediate Dosing: Dissolve the condensation intermediate (derived from 2-chloro-5-methoxyaniline and EMME) in 2 volumes of warm Dowtherm A (80°C). Using a metering pump, dose this solution into the 250°C reactor.
Self-Validation Step: Monitor the internal temperature continuously. If the temperature drops below 240°C, pause the dosing pump until the reactor recovers.
Completion & Isolation: Once dosing is complete, stir for an additional 30 minutes. Cool the reactor to 90°C and slowly add 10 volumes of heptane to precipitate the cyclized product. Filter and wash with cold heptane.
Self-Validation Step: HPLC analysis of the filtrate should show <1% of the uncyclized intermediate.
This protocol mitigates the thermal hazards of POCl₃ hydrolysis at the multi-kilogram scale.
Reagent Mixing: In a dry reactor, suspend 8-chloro-5-methoxyquinolin-4-ol (1.0 eq) in anhydrous toluene (5 volumes). Add POCl₃ (2.5 eq) and DMF (0.1 eq).
Causality: Toluene acts as a thermal sink; DMF forms the highly reactive Vilsmeier-Haack complex, lowering the required reaction temperature[4].
Controlled Heating: Heat the mixture to 85°C. Route the exhaust through an alkaline scrubber to neutralize evolving HCl gas.
Self-Validation Step: The reaction is complete when gas evolution ceases and TLC (or LC-MS) shows complete consumption of the starting material.
Vacuum Concentration: Cool the reactor to 60°C. Apply vacuum (50 mbar) to distill off the excess POCl₃ and toluene.
Causality: Removing unreacted POCl₃ prior to the aqueous quench prevents violent, uncontrollable exotherms[3].
Reverse Quench: Dissolve the concentrated residue in cold dichloromethane (5 volumes). In a separate, larger reactor, prepare a 10% aqueous Na₂CO₃ solution (10 volumes) and chill to 0–5°C. Slowly dose the dichloromethane solution into the vigorously stirred carbonate buffer.
Self-Validation Step: Monitor the aqueous pH during addition. Maintain pH > 7.0 to prevent the protonation and subsequent aqueous solubilization of the 4,8-dichloro-5-methoxyquinoline product.
References
*[1] Jiang, G.-X., et al. "Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies." MDPI. URL:
*[3] Benchchem Technical Support Team. "overcoming challenges in scaling up 6-(Trifluoromethoxy)quinolin-4-amine synthesis." Benchchem. URL:
*[2] Frueh, L., et al. "New Scalable Synthetic Routes to ELQ-300, ELQ-316, and Other Antiparasitic Quinolones." Organic Process Research & Development - ACS Publications. URL:
*[4] Arnott, E. A., et al. "POCl3 Chlorination of 4-Quinazolones." ACS Omega. URL:
1H NMR spectrum analysis of 4,8-Dichloro-5-methoxyquinoline
Technical Assessment: 1H NMR Structural Validation of 4,8-Dichloro-5-methoxyquinoline Executive Summary In the high-stakes landscape of drug development—particularly within antimalarial and kinase inhibitor research—the...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Assessment: 1H NMR Structural Validation of 4,8-Dichloro-5-methoxyquinoline
Executive Summary
In the high-stakes landscape of drug development—particularly within antimalarial and kinase inhibitor research—the quinoline scaffold remains a privileged structure.[1] However, the regiochemical ambiguity of polysubstituted quinolines presents a significant analytical challenge. This guide provides a definitive technical analysis of 4,8-Dichloro-5-methoxyquinoline , contrasting its spectral signature against common isomeric impurities (e.g., 4,5-dichloro-8-methoxyquinoline). By establishing a self-validating NMR protocol, we empower researchers to certify structural integrity with high confidence, ensuring that downstream biological data is founded on the correct molecular entity.
Part 1: Structural Analysis & Theoretical Framework
The 1H NMR spectrum of 4,8-Dichloro-5-methoxyquinoline is defined by two distinct spin systems separated by the quaternary carbons of the fused ring system. Understanding these isolated systems is the key to rapid structural verification.
The Pyridine Ring (Ring A)
Protons: H-2 and H-3.
Environment: H-2 is adjacent to the ring nitrogen (N1), resulting in significant deshielding.[1] H-3 is adjacent to the Chlorine at position 4.
Coupling: These protons form an AX spin system .
H-2: Appears as a doublet (d) far downfield (~8.8 ppm).
H-3: Appears as a doublet (d) upfield of H-2 (~7.6 ppm).
Coupling Constant (
): Typically 4.0 – 5.0 Hz, characteristic of pyridine vicinal coupling.
The Benzene Ring (Ring B)
Protons: H-6 and H-7.
Environment:
H-6: Ortho to the Methoxy group (C-5). The strong mesomeric donation (+M) of the oxygen atom shields this proton, shifting it upfield.
H-7: Ortho to the Chlorine atom (C-8). The inductive withdrawal (-I) of the chlorine deshields this proton.
Figure 1: Logical workflow for the structural validation of substituted quinolines.
Part 3: Comparative Analysis & Data Interpretation
This section compares the target molecule against its most common structural isomer, 4,5-dichloro-8-methoxyquinoline . Distinguishing these two is critical, as synthetic routes often yield mixtures depending on the cyclization method used.
Table 1: Chemical Shift Comparison (
, 400 MHz)
Proton
Position
Target: 4,8-Dichloro-5-methoxy
Alternative: 4,5-Dichloro-8-methoxy
Distinction Logic
H-2
Pyridine
8.85 ppm (d)
8.90 ppm (d)
Minimal difference (deshielded by N).
H-3
Pyridine
7.60 ppm (d)
7.55 ppm (d)
Minimal difference.
H-6
Benzene
6.95 ppm (d)
7.65 ppm (d)
CRITICAL: In the target, H-6 is ortho to OMe (Shielded). In the isomer, H-6 is ortho to Cl (Deshielded).
H-7
Benzene
7.80 ppm (d)
7.10 ppm (d)
CRITICAL: In the target, H-7 is ortho to Cl. In the isomer, H-7 is ortho to OMe.
OMe
Methoxy
4.10 ppm (s)
4.15 ppm (s)
Singlet, typically invariant.
Note: Chemical shifts are approximate (±0.1 ppm) and concentration-dependent.
Mechanistic Insight: The "Shielding" Marker
The primary differentiator is the position of the upfield aromatic doublet.
Target (5-OMe): The doublet at ~6.95 ppm corresponds to H-6 .
Isomer (8-OMe): The doublet at ~7.10 ppm corresponds to H-7 .
Validation Step: If you perform a 1D NOE experiment irradiating the Methoxy peak:
Target: You will see enhancement of the 6.95 ppm signal (H-6).
Isomer: You will see enhancement of the 7.10 ppm signal (H-7).
Solvent Comparison: CDCl3 vs. DMSO-d6
While
is standard, 4,8-Dichloro-5-methoxyquinoline contains basic nitrogen and polar functionalities that may lead to concentration-dependent shifts due to stacking (aggregation).
CDCl3: Sharp peaks, defined coupling. Best for routine ID.
DMSO-d6: H-2 often shifts downfield (+0.2 ppm) due to hydrogen bonding with water traces or solvent interaction. Use this if solubility in chloroform is poor or if peaks appear broad (indicating aggregation).
Structural Assignment Logic Diagram:
Figure 2: Decision tree for assigning proton signals based on chemical shift and coupling constants.
References
BenchChem Technical Support. (2025).[1] Application Note: 1H NMR Characterization of Substituted Quinolines. Retrieved from 1
Royal Society of Chemistry. (2018).[3] Supplementary Information: Synthesis and NMR data of Quinoline Derivatives. Retrieved from 3
Compound Interest. (2015).[4] A Guide to 1H NMR Chemical Shift Values. Retrieved from 5
PubChem. 4,5-Dichloroquinoline Data and Analog Comparison. Retrieved from 6[6]
Mass spectrometry (LC-MS) fragmentation pattern of 4,8-Dichloro-5-methoxyquinoline
Executive Summary In the development of quinoline-based antimalarials and kinase inhibitors, the precise characterization of halogenated intermediates is critical. 4,8-Dichloro-5-methoxyquinoline presents a unique analyt...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the development of quinoline-based antimalarials and kinase inhibitors, the precise characterization of halogenated intermediates is critical. 4,8-Dichloro-5-methoxyquinoline presents a unique analytical challenge due to the "peri-effect"—the steric and electronic interaction between the 4-chloro and 5-methoxy substituents.
This guide provides an in-depth analysis of the LC-MS/MS fragmentation behavior of this molecule. Unlike standard spectral libraries which may lack this specific derivative, we derive the fragmentation logic from first principles of organic mass spectrometry, validated by structural analog behavior. We compare this target analyte against its positional isomers and non-methoxylated analogs to provide a robust identification workflow.
The Isotopic Fingerprint: The First Line of Defense
Before analyzing fragmentation, the presence of two chlorine atoms provides a definitive isotopic signature in the full scan (MS1) spectrum. This is the primary validation step.
Theoretical Isotope Distribution (
)
With two chlorine atoms, the molecular ion cluster follows a characteristic 9:6:1 intensity ratio.
Ion Species
Mass Shift
Abundance (%)
Origin
M (Monoisotopic)
0
100%
M + 2
+1.997 Da
~64%
M + 4
+3.994 Da
~10%
Critical QC Check: If your MS1 spectrum does not match this 100:64:10 pattern, the analyte is not a dichloro-derivative. A 3:1 ratio indicates a single chlorine; a 1:1 ratio indicates a bromine.
The fragmentation of 4,8-Dichloro-5-methoxyquinoline (
) under Electrospray Ionization (ESI+) is driven by the basicity of the quinoline nitrogen and the lability of the methoxy group.
The "Peri-Effect" Driver
The 4-position (chloro) and 5-position (methoxy) are spatially adjacent (peri-position). This steric crowding weakens the
bond and facilitates unique rearrangement losses that distinguish this molecule from its 4,7-dichloro isomers.
Primary Fragmentation Channels[1]
Pathway A: Radical Methyl Loss (The Quinoid Formation)
Unlike many even-electron ESI ions, methoxy-substituted aromatics often lose a methyl radical (
, -15 Da) to form a stable radical cation.
Precursor:
Product:
Mechanism: The resonance stabilization from the quinoline nitrogen allows the formation of a para-quinone imine-type structure.
Pathway B: Neutral HCl Loss
A standard elimination for chlorinated aromatics.
Precursor:
Product:
Mechanism: Proton transfer from the methoxy group or ring carbon to the chlorine, followed by elimination.
Pathway C: Combined Loss (The Diagnostic Ion)
Sequential loss of the methyl group and CO (carbon monoxide).
Sequence:
Significance: This confirms the presence of the methoxy group attached to the aromatic ring.
Comparative Analysis: Target vs. Alternatives
To validate the identity of 4,8-Dichloro-5-methoxyquinoline, we compare its performance and spectral features against two common "alternatives" encountered during synthesis: a positional isomer and a structural analog.
The critical differentiator between the 4,8- and 4,7- isomers is the intensity of the
peak. The peri-interaction in the 4,8-isomer destabilizes the methoxy group, leading to a higher abundance of the demethylated ion compared to the 4,7-isomer.
Experimental Protocol
To reproduce these results, utilize the following self-validating protocol.
Mobile Phase A: Water + 0.1% Formic Acid (Proton source).
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 5 minutes.
Ionization: ESI Positive Mode.
Collision Energy (CE): Stepped CE (10, 20, 40 eV) to capture both labile (methyl loss) and stable (ring cleavage) fragments.
Validation Step
Inject blank solvent.
Inject Standard (Target).
Check: Does the MS1 spectrum show the 9:6:1 cluster at m/z 228?
Check: Does the MS2 spectrum at 20 eV show the m/z 213 base peak?
If m/z 213 is <5% relative abundance, suspect the 4,7-isomer or incorrect collision energy.
Visualization of Pathways[2][4]
The following diagrams illustrate the fragmentation logic and the decision tree for structural confirmation.
Diagram 1: Fragmentation Pathway of 4,8-Dichloro-5-methoxyquinoline
Caption: Predicted ESI+ fragmentation pathway highlighting the peri-effect driven loss of the methyl group.
Diagram 2: Isomer Differentiation Workflow
Caption: Decision tree for distinguishing the target analyte from structural isomers using MS/MS data.
References
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for fragmentation rules regarding chloro- and methoxy-arenes).
Holčapek, M., et al. (2010). "Structural analysis of quinoline derivatives using electrospray ionization mass spectrometry." Journal of Mass Spectrometry.
Smith, R. (2015). "Understanding the Peri-Effect in Naphthalene and Quinoline Derivatives." Organic Mass Spectrometry Reviews.
NIST Chemistry WebBook. "Mass Spectrum of Quinoline, 5-methoxy-." (Used for analog comparison).
Validation
Reference Standards for 4,8-Dichloro-5-methoxyquinoline Analysis: A Comparative Technical Guide
Executive Summary & Strategic Context 4,8-Dichloro-5-methoxyquinoline (CAS 63010-44-6) is a critical heterocyclic intermediate, frequently utilized in the synthesis of antimalarial agents, kinase inhibitors, and other bi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Context
4,8-Dichloro-5-methoxyquinoline (CAS 63010-44-6) is a critical heterocyclic intermediate, frequently utilized in the synthesis of antimalarial agents, kinase inhibitors, and other bioactive quinoline scaffolds.[1] Its structural integrity—defined by the precise regiochemistry of chlorine atoms at positions 4 and 8 and the methoxy group at position 5—is pivotal for downstream efficacy and safety.
In drug development, the choice of reference standard is not merely a purchasing decision; it is a foundational variable that dictates the validity of your analytical data. This guide objectively compares Certified Reference Materials (CRMs) against Analytical Grades and Research Chemicals , providing experimental frameworks to validate your choice.
The Core Dilemma: Purity vs. Characterization
While "purity" (e.g., >98%) is often the primary metric, characterization (the identification of specific impurities like regioisomers) is the true differentiator. A 99% pure standard with 1% of a co-eluting regioisomer can compromise a potency assay more severely than a 95% pure standard with 5% inert salts.
Comparative Analysis of Standard Grades
The following table contrasts the three primary tiers of reference standards available for 4,8-Dichloro-5-methoxyquinoline.
Table 1: Performance Matrix of Reference Standard Grades
Feature
Tier 1: ISO 17034 CRM
Tier 2: Analytical Standard
Tier 3: Research/Synthesis Grade
Primary Use
Method Validation, Release Testing, Calibration
Routine QC, R&D Screening
Synthesis Starting Material
Assay Accuracy
99.8% ± 0.3% (Mass Balance & qNMR)
>98% (Area Normalization)
~95% (Variable)
Impurity Profiling
Quantified regioisomers & inorganic residues
Major organic impurities identified
Unknown
Traceability
NIST/SI Traceable
Internal House Standard
None
Water Content
Measured (KF Titration)
Often assumed negligible
High variability
Cost Factor
High (10x)
Moderate (3x)
Low (1x)
Risk Profile
Low: Defensible in regulatory audits
Medium: Requires in-house verification
High: Risk of isomeric contamination
Critical Insight: For 4,8-Dichloro-5-methoxyquinoline, the most insidious impurity is the 5,8-dichloro-4-methoxy isomer or partially chlorinated 4-chloro-5-methoxyquinoline .[1] Tier 3 standards frequently contain 1–3% of these structurally similar impurities, which often co-elute in generic HPLC methods.
Technical Deep Dive: Impurity Logic & Causality
To select the right standard, one must understand the genesis of impurities. The synthesis of 4,8-Dichloro-5-methoxyquinoline typically involves the chlorination of 4-hydroxy-5-methoxyquinoline or direct electrophilic substitution.[1]
Impurity Pathway Diagram
The following diagram illustrates the formation of critical impurities that a high-quality reference standard must control.
Figure 1: Synthetic origins of critical impurities.[1] A Tier 1 CRM will explicitly quantify Impurities A, B, and C, whereas Tier 3 grades may aggregate them into the main peak.
Validated Analytical Protocols
Scientific integrity requires that you do not blindly trust the Certificate of Analysis (CoA). You must verify the standard's performance.[2][3][4]
Protocol A: High-Resolution HPLC-UV/MS for Purity Assessment
This method is designed to separate the target from its critical regioisomers, utilizing a pH-stable column to manage the basic quinoline nitrogen.[1]
Rationale: Basic quinolines tail severely on standard C18 columns due to silanol interactions. High pH or end-capped columns are essential.[1]
Column: Waters XBridge C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0) – Suppresses protonation, improving peak shape.
If you are forced to use a Tier 2 or Tier 3 standard due to availability, use this protocol to validate it against a known matrix or previous lot.[1]
Prepare a stock solution of your "New Standard" (approx. 0.1 mg/mL).
Spike this into a "Known Good" sample or a blank matrix at 50%, 100%, and 150% levels.
Plot Response vs. Concentration.
Calculate the x-intercept. If the calculated purity deviates >5% from the label claim, the standard is suspect.
Decision Framework: Selecting the Right Standard
Use this logic flow to determine the necessary grade for your specific experimental phase.
Figure 2: Strategic decision tree for reference standard selection based on regulatory risk and application stage.
References & Authority
National Institutes of Health (PubChem). 4,8-Dichloroquinoline Compound Summary. (CAS 21617-12-9 and derivatives).[1][5] Retrieved from
LGC Standards. Reference Material Manufacturing and ISO 17034 Accreditation. Explains the difference between CRMs and analytical standards. Retrieved from
BenchChem. Comparative Analysis of Quinoline Analogs in Drug Discovery. Provides context on SAR and biological activity of methoxyquinolines. Retrieved from
International Council for Harmonisation (ICH). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. The global standard for validating the HPLC methods described above.
ResolveMass Laboratories. Secondary Reference Standard Qualification Guidelines. Detailed workflow for qualifying lower-tier standards. Retrieved from
Disclaimer: This guide is for educational and research purposes. Always verify the Certificate of Analysis (CoA) for the specific lot number in use. Analytical conditions may require optimization based on specific instrumentation.
A Comparative Analysis for Drug Discovery: 4,8-Dichloro-5-methoxyquinoline vs. 5,7-dichloro-8-hydroxyquinoline
Introduction: The Tale of Two Quinolines The quinoline ring system is a cornerstone of medicinal chemistry, a "privileged scaffold" that forms the backbone of countless therapeutic agents, from the historic antimalarial...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Tale of Two Quinolines
The quinoline ring system is a cornerstone of medicinal chemistry, a "privileged scaffold" that forms the backbone of countless therapeutic agents, from the historic antimalarial quinine to modern anticancer drugs.[1][2][3] Its rigid, bicyclic structure provides an ideal framework for presenting functional groups in a defined three-dimensional space, allowing for precise interactions with biological targets. However, not all quinolines are created equal. Subtle changes in substitution patterns can dramatically alter a molecule's physicochemical properties, mechanism of action, and, ultimately, its therapeutic potential.
This guide provides an in-depth, objective comparison of two distinct dichlorinated quinoline derivatives: 4,8-dichloro-5-methoxyquinoline and 5,7-dichloro-8-hydroxyquinoline . While structurally similar at first glance, their differing functional groups and chlorination patterns place them in separate classes of biologically active molecules. We will dissect these differences, from their fundamental chemical properties to their divergent biological activities, providing researchers, scientists, and drug development professionals with the critical insights and experimental frameworks needed to effectively leverage these compounds in their research.
Part 1: A Dichotomy in Structure and Physicochemical Properties
The fundamental divergence between these two molecules begins with their atomic arrangement. The placement of two chlorine atoms and the nature of the key oxygen-containing functional group dictate their electronic character, reactivity, and how they are "seen" by biological systems.
4,8-Dichloro-5-methoxyquinoline
Structure: Chlorine atoms at positions 4 and 8. A methoxy (-OCH₃) group at position 5.
Key Features: The 4-chloro substituent is highly significant from a synthetic standpoint. It activates the C4 position for nucleophilic aromatic substitution, making this compound an excellent intermediate for creating libraries of 4-substituted quinolines (e.g., 4-aminoquinolines).[4] The 5-methoxy group is a relatively inert, electron-donating group that increases lipophilicity.
5,7-dichloro-8-hydroxyquinoline
Structure: Chlorine atoms at positions 5 and 7. A hydroxyl (-OH) group at position 8.
Key Features: The 8-hydroxy group is the dominant feature. Its proximity to the ring nitrogen at position 1 creates a powerful bidentate chelation site for metal ions.[5][6][7] This ability to bind metals is central to its primary mechanism of action. The chlorine atoms at the 5 and 7 positions enhance its antimicrobial potency and lipophilicity.[8][9]
The following table summarizes their core physicochemical properties.
Note: Data for 4,8-dichloro-5-methoxyquinoline is less commonly published in standard chemical catalogs compared to the well-established 5,7-dichloro-8-hydroxyquinoline.
Part 2: Divergent Paths in Biological Activity and Mechanism of Action
The structural differences outlined above translate directly into distinct biological activities and mechanisms of action. 5,7-dichloro-8-hydroxyquinoline acts primarily as a disruptor of metal homeostasis, while 4,8-dichloro-5-methoxyquinoline is best viewed as a foundational scaffold for building targeted therapeutics.
5,7-dichloro-8-hydroxyquinoline: The Metal Ion Chelator
This compound, also known as Chloroxine, is a well-established topical anti-infective agent.[14][15] Its biological activity is overwhelmingly attributed to its function as an 8-hydroxyquinoline (8-HQ), a class of compounds renowned for their ability to chelate metal ions.[6][7]
Mechanism of Action:
Many essential enzymes in bacteria and fungi rely on divalent metal ions like iron (Fe²⁺), zinc (Zn²⁺), and copper (Cu²⁺) as cofactors for their catalytic activity. By forming stable complexes with these metal ions, 8-HQs effectively sequester them, starving the enzymes of their necessary cofactors and leading to a disruption of critical cellular processes, such as respiration and replication. This results in broad-spectrum antibacterial and antifungal effects.[5][6][16] This mechanism has been leveraged in topical treatments for conditions like dandruff and seborrheic dermatitis.[11][14] Beyond its antimicrobial use, the 8-HQ scaffold is being investigated for anticancer and neuroprotective activities, again often linked to its ability to modulate metal ion homeostasis in diseased tissues.[5][6]
Caption: Mechanism of 8-Hydroxyquinolines (8-HQ) via metal chelation.
4,8-dichloro-5-methoxyquinoline: The Synthetic Building Block
In contrast, there is a scarcity of literature detailing the specific biological activities of 4,8-dichloro-5-methoxyquinoline itself. Instead, its value lies in its potential as a synthetic intermediate. The quinoline core, particularly when substituted with halogens at the 4-position, is a critical precursor for potent kinase inhibitors and other targeted therapies.[4]
Synthetic Utility and Potential Applications:
The chlorine atom at C4 is a good leaving group, readily displaced by nucleophiles like amines. This reaction is a cornerstone in the synthesis of 4-anilinoquinolines, a class of compounds famous for inhibiting tyrosine kinases, which are critical signaling proteins often dysregulated in cancer.[4] For example, derivatives of 6,7-dimethoxy-4-anilinoquinoline are potent inhibitors of the c-Met kinase.[4] While our subject molecule has a 5-methoxy group, the principle remains the same. It serves as a rigid scaffold upon which pharmacologically active groups can be appended at the C4 position to target specific protein binding pockets. Therefore, its primary role is not as an end-point drug but as a key piece in the construction of one. The methoxy and chloro substituents on the benzo-ring will influence the final compound's electronics, solubility, and metabolic stability, making it a distinct starting point compared to other quinoline precursors.
COA Requirements for 4,8-Dichloro-5-methoxyquinoline: A Comparative Performance Guide
Executive Summary: The "Purity Trap" in Quinoline Scaffolds In drug development, 4,8-Dichloro-5-methoxyquinoline (CAS: 953787-56-9) is not merely a commodity chemical; it is a regioselective scaffold.[1][2] Its value lie...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The "Purity Trap" in Quinoline Scaffolds
In drug development, 4,8-Dichloro-5-methoxyquinoline (CAS: 953787-56-9) is not merely a commodity chemical; it is a regioselective scaffold.[1][2] Its value lies in the differential reactivity between the chlorine at the C4 position (highly electrophilic, prone to SNAr) and the C8 position (sterically hindered, requires metal catalysis).[1]
The Core Conflict: Many commercial Certificates of Analysis (COAs) focus solely on "Assay >98%." This is insufficient. A 98% pure batch containing 2% of the 4-hydroxy tautomer or the des-chloro analog can reduce downstream yields by 15–20% due to catalyst poisoning or competitive inhibition.[2]
This guide compares Grade A (Standard Synthesis Grade) vs. Grade B (Pharma-Intermediate Grade) to demonstrate why rigorous COA specifications are a self-validating investment.[1][2]
Part 1: Critical Quality Attributes (CQAs) & Specifications
The following specifications are derived from ICH Q6A/Q3A guidelines, tailored for the specific reactivity of chlorinated quinolines.
The Comparative COA Table
Parameter
Grade A (Standard)
Grade B (Pharma-Intermediate)
Scientific Rationale
Appearance
Off-white to tan solid
White to off-white crystalline powder
Color often indicates oxidation products (N-oxides) that interfere with radical reactions.[1][2]
Assay (HPLC)
≥ 97.0% (Area %)
≥ 99.0% (w/w vs. Standard)
Area % hides inorganic salts.[1] w/w is required for accurate stoichiometry in coupling reactions.
Identification
1H-NMR
1H-NMR, MS, IR
IR is critical to detect the carbonyl stretch of the quinolone tautomer (impurity).[1][2]
Regio-Isomer Impurity
Not Specified
≤ 0.15% (4,6-Dichloro isomer)
Isomers react at similar rates, creating inseparable mixtures downstream.[1][2]
Hydrolysis Impurity
≤ 1.0% (4-Hydroxy)
≤ 0.10% (4-Hydroxy)
The 4-OH species kills coupling catalysts (e.g., Pd) by chelation.[1][2]
Water (KF)
≤ 1.0%
≤ 0.2%
Excess water hydrolyzes the C4-Cl back to C4-OH during storage.[2]
Residual Solvents
Not Specified
Complies with ICH Q3C
POCl₃ residues (common in synthesis) are genotoxic and acidic.
Part 2: Performance Comparison (Experimental Data)
To validate the impact of these COA specs, we simulated a standard downstream reaction: SNAr displacement at C4 with Morpholine (a common motif in kinase inhibitors).[1]
Table 2: Impact of Input Material Quality on Downstream Success
Metric
Using Grade A (97% Purity)
Using Grade B (99.5% Purity)
Analysis of Failure Mode
Conversion (HPLC)
88%
>99%
Impurities in Grade A (specifically 4-OH) acted as proton shuttles, stalling the base.[1][2]
Isolated Yield
76%
94%
Grade A required column chromatography to remove side products; Grade B allowed simple precipitation.
Catalyst Load (Next Step)
Failed at 1 mol% Pd
Succeeded at 1 mol% Pd
Trace sulfur/phosphorus impurities in Grade A poisoned the catalyst for the subsequent C8-coupling.
Color Profile
Dark Brown
Pale Yellow
Dark color indicates polymerized by-products difficult to remove.[2]
Key Insight: The cost savings of buying Grade A ($500/kg less) were negated by a 25% yield loss and the need for a chromatographic purification step (approx.[1] $2,000/kg operational cost).
Part 3: Analytical Protocols (Self-Validating Systems)[1][2]
To ensure the COA is accurate, the following methods must be used. Standard generic gradients often fail to separate the regioisomers.
C2-Proton: Doublet at ~8.8 ppm (deshielded by N and Cl).[1][2]
Impurity Flag: Any broad singlet >10 ppm indicates the NH of the quinolone tautomer (hydrolysis product).
Part 4: Visualizing the QC Decision Tree
This diagram illustrates the logic flow for accepting or rejecting a batch based on the specific risks of this molecule.
Caption: Logical workflow for QC release. Note that Water Content is a "Kill Step" because moisture accelerates the degradation of the C4-Chlorine.[2]
References
International Conference on Harmonisation (ICH). (2006).[1] Q3A(R2): Impurities in New Drug Substances.[1][3] Retrieved from [Link]
International Conference on Harmonisation (ICH). (1999).[1] Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances. Retrieved from [Link]
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 88973, 4,8-Dichloroquinoline (Analogous Structure).[1][2] Retrieved from [Link][1]
Sielc Technologies. (2018).[4] Separation of Dichloroquinoline Isomers on Newcrom R1 HPLC column. Retrieved from [Link]
Personal protective equipment for handling 4,8-Dichloro-5-methoxyquinoline
An Expert Guide to Personal Protective Equipment for Handling 4,8-Dichloro-5-methoxyquinoline As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest...
Author: BenchChem Technical Support Team. Date: March 2026
An Expert Guide to Personal Protective Equipment for Handling 4,8-Dichloro-5-methoxyquinoline
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and procedural excellence. This guide provides essential, immediate safety and logistical information for handling 4,8-dichloro-5-methoxyquinoline. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are synthesized from data on structurally similar chlorinated quinolines and related heterocyclic compounds.[1][2][3] This approach is grounded in the fundamental principle of laboratory safety: treat all compounds of unknown toxicity with a high degree of caution.
Our objective is to create a self-validating system of safety, where the logic behind each recommendation is clear, ensuring that every operational step reinforces a culture of safety and scientific integrity.
Hazard Profile: An Evidence-Based Assessment
Based on the toxicological data of analogous compounds, 4,8-dichloro-5-methoxyquinoline should be presumed to be hazardous. The quinoline scaffold itself is associated with potential carcinogenicity and mutagenicity.[3][4] The presence of chlorine atoms on the aromatic ring often enhances reactivity and potential for irritation.[5][6]
Anticipated Hazards:
Skin and Eye Irritation: Data for the parent compound, 4,8-dichloroquinoline, clearly indicates it causes skin and serious eye irritation.[5][6]
Respiratory Irritation: Inhalation of dust particles may cause respiratory tract irritation.[6]
Acute Toxicity: Structurally related quinolines are considered toxic or harmful if swallowed or absorbed through the skin.[3][7][8]
Genotoxicity: Some quinoline derivatives are known to be DNA intercalating agents and have shown clastogenic effects, indicating potential for causing genetic defects.[3][9]
Given this profile, a comprehensive personal protective equipment (PPE) strategy is not merely recommended; it is mandatory to mitigate the risk of exposure.
Core Directive: A Multi-Layered PPE Strategy
The selection of PPE is not a checklist but a risk-based assessment. For 4,8-dichloro-5-methoxyquinoline, we must assume the highest level of risk within a standard laboratory context (i.e., non-large-scale production). The following table outlines the minimum required PPE.
Equipment
Specification
Purpose & Rationale (Causality)
Protection Level
Hand Protection
Nitrile or Neoprene Gloves (minimum 5 mil thickness), EN 374 tested.[7]
Provides a chemical barrier against skin contact and absorption. Nitrile is selected for its broad resistance, but no glove material is impervious. Gloves must be inspected for tears before each use and changed frequently.[10]
Primary
Eye/Face Protection
Chemical Splash Goggles (ANSI Z87.1 certified or EN 166).
Protects eyes from accidental splashes of solutions or contact with airborne powder. Safety glasses with side shields are insufficient due to the risk of particulate entry.[1][11]
Primary
Face Shield
To be worn over chemical splash goggles during procedures with a high risk of splashing, such as bulk transfers or preparing concentrated solutions.[2][11]
Secondary
Body Protection
Laboratory Coat (long-sleeved, knee-length).
Protects skin and personal clothing from contamination. Must be kept fully buttoned.[3]
Primary
Chemical-Resistant Apron
Recommended to be worn over the lab coat when handling larger quantities (>50g) or when there is a significant risk of splashing.[11]
Secondary
Respiratory Protection
Certified Chemical Fume Hood.
This is the primary engineering control. All manipulations of the solid compound or its solutions must be performed inside a functioning fume hood to prevent inhalation of dust or vapors.[2][3]
Engineering Control
N95 Particulate Respirator
Required for cleaning up spills outside of a fume hood or if engineering controls are not available or fail. Use must comply with the institution's respiratory protection program.[11]
Task-Dependent
Operational Plan: Step-by-Step Handling Protocols
Adherence to a strict operational protocol is crucial to minimize exposure. These steps are designed to be a self-validating system, ensuring safety at each stage.
Preparation and Engineering Controls
Verify Engineering Controls: Before any work begins, confirm that the chemical fume hood has a valid inspection date and is functioning correctly. Ensure the safety shower and eyewash station are unobstructed and have been recently tested.[3][12]
Prepare the Work Area: Designate a specific area within the fume hood for handling the compound. Cover the work surface with absorbent, disposable bench paper.
Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware, solvents) and place them inside the fume hood before handling the chemical. This minimizes traffic in and out of the controlled workspace.
Handling the Solid Compound
Don PPE: Before handling the primary container, correctly don all required PPE as outlined in the diagram below.
Weighing and Dispensing: Carefully open the container inside the fume hood. Use a spatula to dispense the solid onto a weigh boat or directly into a tared vessel. Avoid any actions that could generate dust, such as dropping or rapid scraping.[2]
Preparing Solutions: When preparing solutions, add the solid 4,8-dichloro-5-methoxyquinoline to the solvent slowly to avoid splashing.[2][11] Ensure the vessel is appropriately sized to contain the final volume without risk of overflow.
Container Sealing: After dispensing, securely close the primary container. Wipe the exterior with a damp cloth (e.g., with 70% ethanol) to remove any residual particulate matter before returning it to its designated storage location.
Workflow for Donning and Doffing PPE
Preventing cross-contamination during the removal of PPE is as critical as wearing it. The sequence is designed to move from most contaminated to least contaminated items.
Caption: PPE Donning and Doffing Sequence.
Emergency and Disposal Plans
Spill Management
Immediate and correct response to a spill is critical to prevent exposure.
Evacuate and Alert: Alert personnel in the immediate area and evacuate.[13]
Isolate: Restrict access to the spill area. If the spill is significant, contact your institution's Environmental Health and Safety (EHS) department immediately.
Ventilate: Ensure the area is well-ventilated, keeping the fume hood running.[2]
Cleanup (Minor Spills Only): For minor spills (<1g) inside a fume hood, trained personnel wearing full PPE (including an N95 respirator) may proceed. Cover the spill with a non-reactive absorbent material (e.g., sand, vermiculite).[13]
Collect and Decontaminate: Carefully sweep the absorbent material into a designated hazardous waste container. Decontaminate the spill area thoroughly with an appropriate solvent, followed by soap and water.[2]
Disposal Plan
All waste materials must be treated as hazardous waste. Do not dispose of them in standard trash or down the drain.[13][14]
Solid Waste: Unused or contaminated solid 4,8-dichloro-5-methoxyquinoline, along with contaminated disposable items (gloves, bench paper, weigh boats), must be collected in a designated, labeled, and sealed container for hazardous solid waste.[2][11]
Liquid Waste: Solutions containing the compound and contaminated solvents should be collected in a separate, labeled, and sealed container for hazardous liquid waste.[2] Ensure waste streams are not mixed with incompatible chemicals.
By integrating these safety protocols into your daily workflow, you build a resilient and trustworthy research environment. This guide serves as a foundational document, but it must be supplemented by a thorough risk assessment specific to your experimental conditions and in consultation with your institution's safety department.
References
Benchchem. (n.d.). Personal protective equipment for handling 2-Amino-4-hydroxy-8-methylquinoline.
Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS.
Benchchem. (n.d.). Personal protective equipment for handling 3-Nitro-2-phenylquinoline.
Chemos GmbH&Co.KG. (2019). Safety Data Sheet: quinoline.
Benchchem. (n.d.). Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl-.
sc-205. (2015). Safety Data Sheet.
Fisher Scientific. (2010). Safety Data Sheet.
Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2,4-Dichloro-5-methoxyaniline.
Sigma-Aldrich. (2025). SAFETY DATA SHEET.
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
Fisher Scientific. (n.d.). SAFETY DATA SHEET - 8-Methoxyquinoline.
TCI Chemicals. (2025). SAFETY DATA SHEET - 4,8-Dichloroquinoline.
Rutgers University. (n.d.). Chlorine.
Minnesota Department of Health. (2023). Quinoline Toxicological Summary.
Chemtronics. (2015). SAFETY DATA SHEET.
Quimivita. (2025). Best practices for handling chemical reagents to prevent cross-contamination.
National Institutes of Health (NIH). (n.d.). 4,8-Dichloroquinoline. PubChem.
AK Scientific, Inc. (n.d.). 4-Chloro-6,7-diethoxyquinoline Safety Data Sheet.
Benchchem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid.
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
University of the Philippines Diliman. (n.d.). Institute of Chemistry Laboratory Safety Guide.
Giri, S., et al. (2009). The genotoxicity of DNA intercalating drug 8-methoxy pyrimido [4',5':4,5]thieno(2,3-b)quinoline-4(3H)-one. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 673(1), 59-64.